4-Ethoxycoumarin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-10-7-11(12)14-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZDKBHAUILYAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350961 | |
| Record name | 4-Ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35817-27-7 | |
| Record name | 4-Ethoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 4-Ethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycoumarin is a synthetic derivative of coumarin, a naturally occurring benzopyrone compound. It is a versatile molecule utilized in various scientific disciplines, particularly in biochemistry and pharmaceutical research.[1] Its core structure, featuring an ethoxy group at the 4-position of the coumarin scaffold, imparts unique physicochemical and fluorescent properties. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, its synthesis, analytical characterization, and its significant role as a probe in drug metabolism studies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35817-27-7 | [2][3] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][4] |
| Molecular Weight | 190.20 g/mol | [1][3] |
| Appearance | White to orange to green crystalline powder | [1] |
| Melting Point | 134-139 °C | [1][5] |
| Boiling Point (Predicted) | 356.2 ± 37.0 °C | [3] |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [3] |
Table 2: Solubility of Coumarin Derivatives
Note: Direct solubility data for this compound is limited. The table includes data for the closely related 7-Ethoxycoumarin and the parent compound 4-Hydroxycoumarin to provide an estimate.
| Compound | Solvent | Solubility | Source(s) |
| 7-Ethoxycoumarin | 95% Ethanol | 50 mg/mL | |
| DMSO | >20 mg/mL | ||
| Water | Soluble | ||
| Methanol | Soluble | ||
| DMF | ~30 mg/mL | [6] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] | |
| 4-Hydroxycoumarin | Ethanol | ~30 mg/mL | |
| DMSO | ~30 mg/mL | ||
| Dimethyl formamide | ~30 mg/mL | ||
| 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL |
Synthesis and Experimental Protocols
This compound is typically synthesized from 4-hydroxycoumarin. The following sections detail the synthetic procedure and analytical protocols for its characterization.
Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxycoumarin and an ethylating agent such as iodoethane or diethyl sulfate in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxycoumarin (1 equivalent) in a suitable solvent such as acetone or ethanol.
-
Addition of Base: Add a base, for instance, anhydrous potassium carbonate (1.5-2 equivalents), to the solution and stir the mixture at room temperature for 30 minutes.
-
Addition of Ethylating Agent: Add iodoethane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable solvent like dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. The final product can be further purified by recrystallization from a solvent system like ethanol/water to yield pure this compound.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol for FTIR (Solid State):
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (lactone), C-O-C (ether), and aromatic C=C bonds.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.
Experimental Protocol for LC-MS/MS:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid.
-
Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer. Acquire mass spectra in a positive or negative ionization mode. For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and fragmenting it to obtain a characteristic fragmentation pattern.
Biological Activity and Signaling Pathway
This compound is widely recognized as a substrate for cytochrome P450 (CYP) enzymes, a superfamily of enzymes involved in the metabolism of a vast array of xenobiotics, including drugs.[1] The primary metabolic pathway for this compound is O-deethylation, which is catalyzed by various CYP isoforms.[7] This reaction results in the formation of 4-hydroxycoumarin and acetaldehyde. The O-deethylation of 7-ethoxycoumarin is a well-established marker for assessing the activity of specific CYP enzymes.[7]
Cytochrome P450-Mediated O-Deethylation of this compound
The enzymatic conversion of this compound to 4-hydroxycoumarin is a key reaction in drug metabolism studies.
Safety and Handling
This compound is harmful if swallowed and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects.[2]
Precautionary Measures:
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wear protective gloves, clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][8]
Conclusion
This compound is a valuable chemical tool with well-defined physicochemical properties. Its utility as a fluorescent probe and a substrate for cytochrome P450 enzymes makes it an indispensable compound in drug metabolism and toxicology research. This guide provides the core technical information required by researchers and professionals to effectively and safely utilize this compound in their work.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. This compound | 35817-27-7 [amp.chemicalbook.com]
- 4. This compound | C11H10O3 | CID 688703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 35817-27-7 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 35817-27-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Initial Screening of 4-Ethoxycoumarin: A Technical Guide to Its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of 4-Ethoxycoumarin is limited in publicly available scientific literature. This guide provides an in-depth overview of the well-documented biological activities of its parent compound, 4-hydroxycoumarin, and its derivatives. This information serves as a foundational resource to infer the potential therapeutic areas and guide the initial screening of this compound.
Introduction
Coumarins are a significant class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide array of pharmacological properties.[1] The 4-hydroxycoumarin scaffold, in particular, is a privileged structure in medicinal chemistry, forming the basis of widely used anticoagulant drugs like warfarin.[1][2] Derivatives of 4-hydroxycoumarin have been extensively investigated for a variety of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][3]
This technical guide focuses on the initial screening of this compound, a derivative of 4-hydroxycoumarin. Due to the scarcity of specific data for this compound, this document will detail the established biological activities and experimental protocols for the broader 4-hydroxycoumarin class. This approach provides a robust framework for researchers to design and execute an initial biological screening cascade for this compound, leveraging the extensive knowledge base of its structural analogs.
Potential Biological Activities and Quantitative Data
The primary biological activities associated with 4-hydroxycoumarin and its derivatives are summarized below. The quantitative data from various in vitro and in vivo studies are presented in structured tables for comparative analysis.
Anticoagulant Activity
The most prominent biological effect of 4-hydroxycoumarin derivatives is their anticoagulant activity, which is mediated through the inhibition of Vitamin K epoxide reductase (VKOR).[1][2] This enzyme is crucial for the synthesis of vitamin K-dependent clotting factors.[4]
| Compound/Derivative | Assay | Endpoint | Result | Reference |
| Warfarin | In vivo (rats) | Anticoagulant effect | More potent than coumachlor | [5] |
| 4-hydroxy-3-[1-(4-fluorophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | In vivo (mice) | Anticoagulant effect | Greater than warfarin | [6] |
| 3,3'-p-bromobenzylidene-bis-(4-hydroxy-2H-1-benzopyran-2-one) | In vivo (mice) | Anticoagulant effect | Greater than warfarin | [6] |
| 4-Hydroxycoumarin | In vitro (human blood) | Coagulation time | Increased coagulation time (significant at 10%) | [7] |
Antioxidant Activity
Many 4-hydroxycoumarin derivatives exhibit potent antioxidant properties by scavenging free radicals.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Compound/Derivative | Assay | Endpoint | Result (IC50) | Reference |
| 4-hydroxycoumarin | DPPH radical scavenging | pIC50 | 3.443 | [9] |
| Derivative 2b | DPPH radical scavenging | IC50 | Comparable to Ascorbic Acid & BHT | [10] |
| Derivative 6b | DPPH radical scavenging | IC50 | Comparable to Ascorbic Acid & BHT | [10] |
| Derivative 2c | DPPH radical scavenging | IC50 | Comparable to Ascorbic Acid & BHT | [10] |
| Derivative 4c | DPPH radical scavenging | IC50 | Comparable to Ascorbic Acid & BHT | [10] |
| Coumarin derivative 2 | DPPH radical scavenging | % Inhibition | 88 ± 1% | [11] |
Anti-inflammatory Activity
Coumarin derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways like NF-κB.[12][13]
| Compound/Derivative | Assay | Cell Line | Endpoint | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) | IL-6 and TNF-α release | RAW 264.7 | Inhibition of cytokine release | Potent activity |[12] | | 6-Methylcoumarin | LPS-induced NO production | RAW 264.7 | Inhibition of Nitric Oxide | Significant inhibition |[13] | | Pyranocoumarin derivative 5a | COX-2 Inhibition | In vitro | Selective COX-2 inhibition | SI = 152 |[14] | | Coumarin-sulfonamide 8d | COX-2 Inhibition | In vitro | COX-2 inhibition | Most active toward COX-2 |[14] |
Anticancer Activity
The cytotoxic effects of 4-hydroxycoumarin derivatives against various cancer cell lines have been demonstrated in numerous studies, often evaluated using the MTT assay.[15][16]
| Compound/Derivative | Cell Line | Assay | Endpoint | Result (IC50) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 4 | HL60 (Leukemia) | MTT | Cytotoxicity | 8.09 µM |[15] | | Compound 4 | MCF-7 (Breast Cancer) | MTT | Cytotoxicity | 3.26 µM |[15] | | Compound 4 | A549 (Lung Cancer) | MTT | Cytotoxicity | 9.34 µM |[15] | | Compound 8b | HepG2 (Liver Cancer) | MTT | Cytotoxicity | 13.14 µM |[15] | | Derivatives 4a-4j | A549, H460, H1975 (Lung Cancer) | MTT | Cytotoxicity | ~25% inhibition at 50-100 µM |[16] |
Antimicrobial Activity
Several derivatives of 4-hydroxycoumarin have been screened for their ability to inhibit the growth of various bacterial strains.[17][18]
| Compound/Derivative | Bacterial Strain | Assay | Result (Zone of Inhibition) | Reference | | :--- | :--- | :--- | :--- | | Novel 4-hydroxycoumarin derivatives (4a, 4b, 4h, 4j) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Agar well diffusion | Significant inhibitory potential |[18] | | Azo derivatives of 4-hydroxycoumarin (3a-j) | E. coli, S. aureus, P. aeruginosa, S. typhi | Zone of inhibition | Varied antibacterial activity |[19] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used in the initial screening of coumarin derivatives.
Anticoagulant Activity Assay (In vitro)
Objective: To determine the effect of the test compound on blood coagulation time.
Method:
-
Sample Preparation: Prepare solutions of the test compound (e.g., this compound) and a positive control (e.g., 4-hydroxycoumarin or warfarin) in a suitable solvent (e.g., 0.9% normal saline) at various concentrations (e.g., 2%, 5%, 10%).[7]
-
Blood Collection: Collect fresh blood samples from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Coagulation Test:
-
Pipette a defined volume of the citrated blood into a series of test tubes.
-
Add different concentrations of the test compound solution to the respective tubes. A control tube should receive only the solvent.
-
Initiate coagulation by adding a solution of calcium chloride.
-
Record the time taken for a stable clot to form. This is the prothrombin time (PT).
-
-
Data Analysis: Compare the PT of the samples treated with the test compound to the control. An increase in PT indicates anticoagulant activity.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of the test compound.
Method:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH• (2,2-diphenyl-1-picrylhydrazyl) in methanol.[9]
-
Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Butylated Hydroxytoluene - BHT or Ascorbic Acid) in methanol (e.g., 150–750 µg/mL).[9]
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution.
-
Add the DPPH• solution to each well/cuvette.
-
Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.[9]
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[9]
-
Data Analysis: Calculate the percentage of DPPH• radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance of the DPPH• solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH• radicals) is then determined.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Method:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the negative control group.
-
Incubate for 24 hours.
-
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Cell Viability (MTS/MTT Assay): Perform a cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.[20]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of inhibition relative to the LPS-stimulated control.
Anticancer Activity: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of the test compound on cancer cells.
Method:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a specific density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3.125 to 100 µM) for a specified period (e.g., 48 hours).[16]
-
MTT Incubation:
-
Remove the medium containing the compound.
-
Add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL).
-
Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: Agar Well Diffusion Method
Objective: To screen the test compound for its ability to inhibit the growth of bacteria.
Method:
-
Culture Preparation: Prepare overnight broth cultures of the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Agar Plate Inoculation: Spread a standardized inoculum of the bacterial culture onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into the wells.[21] A positive control (standard antibiotic) and a negative control (solvent) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[18]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.[18]
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
Coumarin derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Vitamin K Epoxide Reductase (VKOR) Inhibition
The primary mechanism for the anticoagulant activity of 4-hydroxycoumarins is the inhibition of the VKOR enzyme in the vitamin K cycle. This prevents the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X, thereby impairing their function.[1][2]
Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarins.
Anti-inflammatory Signaling Pathways
Coumarins can suppress inflammation by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 3. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmnc.samipubco.com [jmnc.samipubco.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Development of an in Silico Model of DPPH• Free Radical Scavenging Capacity: Prediction of Antioxidant Activity of Coumarin Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents : Oriental Journal of Chemistry [orientjchem.org]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
4-Ethoxycoumarin: A Technical Safety and Toxicity Profile for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycoumarin, a derivative of coumarin, is a synthetic compound with potential applications in various research and development sectors. As with any chemical entity intended for laboratory and potential therapeutic use, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available toxicological data for this compound, alongside detailed experimental protocols for key safety assessments. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling and evaluation of this compound.
Toxicological Data Summary
Quantitative toxicological data for this compound is not extensively available in the public domain. The following tables summarize the available information and highlight data gaps. For comparative context, data for the related compound 4-hydroxycoumarin is also provided where available, but it should be noted that these are distinct chemical entities and their toxicological profiles may differ significantly.
Table 1: Acute Toxicity Data
| Test Substance | Species | Route | Endpoint | Value | Classification | Reference |
| This compound | - | Oral | - | - | Harmful if swallowed (H302) | [1] |
| 4-Hydroxycoumarin | Mouse | Oral | LD50 | 2000 mg/kg | Not Classified | |
| 4-Hydroxycoumarin | Rat | Oral | LD50 | > 2000 mg/kg | Not Classified |
Table 2: Dermal and Ocular Irritation Data
| Test Substance | Species | Test | Result | Classification | Reference |
| This compound | - | Skin Sensitization | - | May cause an allergic skin reaction (H317) | [1] |
| 4-Hydroxycoumarin | - | Skin Irritation | No data available | - | |
| 4-Hydroxycoumarin | - | Eye Irritation | No data available | - |
Specific data from dermal and ocular irritation studies (e.g., Draize test scores) for this compound are not available in the reviewed literature.
Table 3: Genotoxicity Data
| Test Substance | Test System | Metabolic Activation | Result | Reference |
| This compound | Ames Test | With/Without S9 | No data available | |
| This compound | In Vivo Micronucleus Test | - | No data available | |
| 4-Hydroxycoumarin | Salmonella typhimurium (Ames Test) | With/Without S9 | Not mutagenic | [1] |
| 4-Hydroxycoumarin | Mouse peripheral blood (Micronucleus Test) | In vivo | No increase in micronucleated cells | [2] |
Table 4: Carcinogenicity Data
| Test Substance | Species | Route | Duration | Result | Reference |
| This compound | - | - | - | No data available | |
| 4-Hydroxycoumarin | - | - | - | No data available |
Table 5: Reproductive and Developmental Toxicity Data
| Test Substance | Species | Study Type | Key Findings | Reference |
| This compound | - | - | No data available | |
| 4-Hydroxycoumarin | Zebrafish (Danio rerio) | Developmental Toxicity | Teratogenic at higher concentrations |
Metabolism and Toxicokinetics
The metabolism of this compound is anticipated to primarily occur in the liver, mediated by the cytochrome P450 (CYP) enzyme system. Based on studies of the related compound 7-ethoxycoumarin, the primary metabolic pathway is likely O-deethylation, which removes the ethyl group to form 4-hydroxycoumarin. This process is catalyzed by various CYP isoforms. The resulting 4-hydroxycoumarin can then undergo further phase II metabolism, such as glucuronidation, to facilitate its excretion from the body.
The following diagram illustrates the proposed metabolic pathway of this compound.
Experimental Protocols
The following sections detail the standard experimental methodologies for key toxicological assessments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure)
This method is used to assess the acute toxic effects of a substance when administered orally at a fixed dose.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions with free access to food and water.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. A starting dose is selected based on available information.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity. While a precise LD50 is not determined, the procedure identifies a dose that causes evident toxicity and a dose that causes no evident toxicity.
Dermal Irritation/Corrosion - OECD 404
This test evaluates the potential of a substance to cause irritation or corrosion to the skin.[3][4][5][6][7][8][9]
-
Test Animals: Albino rabbits are typically used.[3][4][5][6][7][8][9]
-
Test Site Preparation: A small area of the animal's dorsal skin is clipped free of fur.
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to the prepared skin under a gauze patch for a 4-hour exposure period.[3][4][5][6][7][8][9]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended to 14 days to assess the reversibility of effects.[3][4][5][6][7][8][9]
-
Scoring: The severity of erythema and edema is scored according to a standardized scale.
Eye Irritation/Corrosion - OECD 405
This test assesses the potential of a substance to cause irritation or corrosion to the eyes.[10][11][12][13][14][15][16]
-
Test Animals: Albino rabbits are the preferred species.[10][11][12][13][14][15][16]
-
Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[10][11][12][13][14][15][16]
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days.[10][11][12][13][14][15][16]
-
Scoring: Lesions are scored based on a standardized system to determine the irritation potential.[10][11][12][13][14][15][16]
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This in vitro test is used to detect gene mutations induced by a chemical.[17][18][19][20][21]
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.[17][18][19][20][21]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17][18][19][20][21]
-
Procedure: Bacteria are exposed to the test substance at various concentrations and plated on a minimal agar medium.
-
Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
This test detects damage to chromosomes or the mitotic apparatus in vivo.[5][11][12][14][22][23][24]
-
Test Animals: Typically mice or rats are used.[5][11][12][14][22][23][24]
-
Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.[5][11][12][14][22][23][24]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after treatment.[5][11][12][14][22][23][24]
-
Analysis: Polychromatic erythrocytes (immature red blood cells) are analyzed for the presence of micronuclei.
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates a genotoxic effect.
Carcinogenicity Studies - OECD 451
These long-term studies are designed to assess the carcinogenic potential of a substance.[4][18][25][26][27]
-
Test Animals: Rats and mice are commonly used.[4][18][25][26][27]
-
Duration: The study typically lasts for a major portion of the animal's lifespan (e.g., 24 months for rats).[4][18][25][26][27]
-
Dose Administration: The test substance is administered daily, usually in the diet or by gavage, at three dose levels plus a control group.[4][18][25][26][27]
-
Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development.
-
Endpoint: A comprehensive histopathological examination of all organs is conducted at the end of the study to identify any neoplastic lesions.
Reproduction/Developmental Toxicity Screening Test - OECD 421
This study provides an initial assessment of potential effects on reproduction and development.[6][22][28][29][30]
-
Dosing: The test substance is administered to both males and females before mating, during mating, and to females throughout gestation and lactation.[6][22][28][29][30]
-
Endpoints: The study evaluates effects on mating performance, fertility, pregnancy, parturition, and early offspring development.[6][22][28][29][30]
Conclusion and Recommendations
The available data indicates that this compound is harmful if swallowed and may cause an allergic skin reaction.[1] However, there is a significant lack of publicly available quantitative data on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects.
For researchers and drug development professionals, it is crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection, to avoid skin contact and ingestion. Given the data gaps, it is recommended that comprehensive toxicological testing, following the standard OECD guidelines outlined in this document, be conducted to fully characterize the safety profile of this compound before its widespread use in research and development. The information on related coumarin derivatives can serve as a preliminary guide, but it is not a substitute for specific data on this compound.
References
- 1. rsdjournal.org [rsdjournal.org]
- 2. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 10. nucro-technics.com [nucro-technics.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. The bacterial reverse mutation test | RE-Place [re-place.be]
- 20. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 21. nib.si [nib.si]
- 22. oecd.org [oecd.org]
- 23. Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD [oecd.org]
- 24. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 25. policycommons.net [policycommons.net]
- 26. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]
- 27. mhlw.go.jp [mhlw.go.jp]
- 28. oecd.org [oecd.org]
- 29. Test No. 421: Reproduction/Developmental Toxicity Screening Test | OECD [oecd.org]
- 30. oecd.org [oecd.org]
An In-depth Technical Guide to 4-Ethoxycoumarin: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxycoumarin is a synthetic derivative of coumarin, a benzopyrone that is naturally present in many plants. The addition of an ethoxy group at the 4-position of the coumarin scaffold imparts unique physicochemical properties, making it a valuable compound in various scientific disciplines. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, purification, and spectroscopic properties. Furthermore, its interaction with biological systems, particularly cytochrome P450 enzymes, is discussed, highlighting its relevance in drug metabolism studies and as a fluorescent probe.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 134-138 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [2] |
| CAS Number | 35817-27-7 | [1] |
Spectroscopic Data
| Spectroscopy | Key Data | Reference |
| UV-Vis (in Ethanol) | λmax: ~308 nm | |
| Infrared (IR) (KBr pellet) | ν (cm⁻¹): ~1720 (C=O, lactone), ~1620 (C=C, aromatic), ~1250 (C-O, ether) | [3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.5 (t, 3H, -OCH₂CH₃), ~4.2 (q, 2H, -OCH₂CH₃), ~6.0 (s, 1H, H-3), ~7.2-7.8 (m, 4H, Ar-H) | [1][4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~15 (-OCH₂CH₃), ~65 (-OCH₂CH₃), ~95 (C-3), ~115-135 (Ar-C), ~155 (C-8a), ~162 (C-2), ~165 (C-4) | [1][4] |
| Mass Spectrometry (GC-MS) | m/z: 190 (M⁺), 162, 134, 105 | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the O-ethylation of its precursor, 4-hydroxycoumarin.[5]
Reaction:
4-Hydroxycoumarin + Ethyl Iodide → this compound + HI
Materials:
-
4-hydroxycoumarin
-
Ethyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxycoumarin in anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the hydroxyl group of 4-hydroxycoumarin.
-
To the stirred suspension, add ethyl iodide dropwise.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium iodide.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product can be purified by recrystallization.[6][7][8][9]
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered hot to remove the charcoal.
-
Slowly add hot water to the hot ethanolic solution until a slight turbidity persists.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.
-
Collect the purified crystals of this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a desiccator.
Mandatory Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Interaction with Cytochrome P450 Enzymes
This compound, similar to other alkoxycoumarins, is known to be a substrate for various cytochrome P450 (CYP) enzymes, primarily in the liver. The major metabolic pathway is O-deethylation, which converts this compound to 4-hydroxycoumarin.[10][11][12][13][14] This reaction is often used as a probe to assess the activity of specific CYP isoforms.
Caption: Metabolic pathway of this compound via cytochrome P450.
Stability and Reactivity
This compound is a relatively stable compound under standard laboratory conditions. However, like other coumarins, it can be susceptible to hydrolysis of the lactone ring under strong basic conditions, especially with prolonged heating. The ethoxy group is generally stable but can be cleaved by strong acids or through enzymatic action as described above. The aromatic ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the lactone ring deactivates the benzene ring to some extent.
Conclusion
This compound is a versatile synthetic coumarin derivative with well-defined physical and chemical properties. Its straightforward synthesis and purification, coupled with its distinct spectroscopic characteristics, make it a valuable tool for researchers. Its primary role as a substrate for cytochrome P450 enzymes underscores its importance in drug metabolism and toxicology studies. The fluorescent nature of the coumarin scaffold also allows for its use as a probe in various biological assays. This technical guide provides foundational knowledge for scientists and professionals working with or considering the use of this compound in their research endeavors.
References
- 1. aseestant.ceon.rs [aseestant.ceon.rs]
- 2. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 6. Home Page [chem.ualberta.ca]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. In vitro Drug Metabolism Investigation of 7-Ethoxycoumarin in Human, Monkey, Dog and Rat Hepatocytes by High Resolution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-function analysis of human cytochrome P450 3A4 using 7-alkoxycoumarins as active-site probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application of Coumarin Derivatives in Enzyme Kinetics: A Focus on Cytochrome P450 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of coumarin derivatives in enzyme inhibition kinetics, with a primary focus on 7-ethoxycoumarin as a fluorogenic substrate for studying the inhibition of Cytochrome P450 (CYP) enzymes. Additionally, it briefly covers the direct inhibitory activities of 4-hydroxycoumarin derivatives against other enzyme targets.
Introduction: Coumarins in Enzyme Assays
Coumarins are a class of benzopyrone compounds, many of which exhibit fluorescence. This property, combined with their ability to be metabolized by various enzymes, makes them valuable tools in biochemical assays. In the context of enzyme inhibition kinetics, coumarin derivatives are primarily used in two ways:
-
As Substrates: Fluorogenic substrates like 7-ethoxycoumarin are metabolized by enzymes such as CYPs to produce highly fluorescent products. The rate of product formation is proportional to enzyme activity. Inhibitors of these enzymes will cause a decrease in the rate of fluorescence generation, which can be measured to determine inhibition constants (e.g., IC₅₀, Kᵢ).
-
As Direct Inhibitors: Certain coumarin derivatives, particularly those based on a 4-hydroxycoumarin scaffold, have been shown to directly inhibit the activity of various enzymes through competitive or other modes of inhibition.[1][2]
This document will focus on the first application, which is a widespread and crucial technique in drug metabolism and toxicology studies.
Application: 7-Ethoxycoumarin as a Substrate for Cytochrome P450 Inhibition Studies
7-Ethoxycoumarin is a classic profluorescent substrate used to measure the activity of several Cytochrome P450 isoforms. The O-deethylation of 7-ethoxycoumarin by CYPs yields the highly fluorescent metabolite, 7-hydroxycoumarin (umbelliferone), and acetaldehyde. This reaction is a cornerstone of the "ECOD" (7-Ethoxycoumarin-O-deethylase) assay.
The ECOD assay is frequently employed to investigate the inhibitory potential of new chemical entities (NCEs) or natural products on CYP activity.[3] Different CYP isoforms exhibit varying activities towards 7-ethoxycoumarin. For instance, in humans, CYP1A1, CYP1A2, and CYP2E1 are known to catalyze this reaction, with contributions from other isoforms like CYP2B6 also noted.[4] Kinetic analysis of 7-ethoxycoumarin O-deethylation in human liver microsomes can even show biphasic kinetics, suggesting the involvement of at least two different enzymes with different affinities (Kₘ) for the substrate.[4]
Signaling Pathway and Metabolic Activation
The metabolism of 7-ethoxycoumarin is a key part of Phase I xenobiotic metabolism, catalyzed by the CYP enzyme system. This system is a versatile catalyst involved in the metabolism of a vast array of substrates.[5][6]
Metabolic activation of 7-ethoxycoumarin by CYP enzymes.
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Human liver microsomes (HLMs), recombinant human CYP enzymes (e.g., expressed in baculovirus-insect cells), or liver S9 fractions.[7]
-
Substrate: 7-Ethoxycoumarin (7-EC) stock solution (e.g., in methanol or DMSO).
-
Cofactor: NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.[5][8]
-
Buffer: Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[8]
-
Inhibitor: Test compound stock solution of known concentration.
-
Standard: 7-Hydroxycoumarin (umbelliferone) stock solution for standard curve generation.
-
Quenching Solution: Cold acetonitrile or other suitable organic solvent.[5]
-
Instrumentation: Fluorescence microplate reader or spectrofluorometer (Excitation: ~370-390 nm, Emission: ~450-460 nm).
General Workflow for an IC₅₀ Determination Assay
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound using the ECOD assay.
Workflow for determining IC₅₀ using the ECOD assay.
Detailed Protocol: ECOD Inhibition Assay in Human Liver Microsomes
This protocol is a representative example and should be optimized for specific experimental conditions.
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
HLM Suspension: Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.25-0.5 mg/mL) in phosphate buffer. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
-
7-Ethoxycoumarin (Substrate): Prepare a 10 mM stock in DMSO. Further dilute in buffer to working concentrations. The final substrate concentration in the assay should be near the Kₘ value for the enzyme source, if known, to ensure sensitivity to competitive inhibition. For human liver microsomes, concentrations can range from 10 µM to 200 µM to probe different enzyme activities.[4]
-
Test Inhibitor: Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the appropriate volume of:
-
Phosphate Buffer
-
HLM suspension
-
Test Inhibitor dilution (or vehicle for control wells)
-
NADPH regenerating system
-
-
Pre-incubate the plate at 37°C for 3-5 minutes to equilibrate the temperature and allow the inhibitor to interact with the enzyme.[5]
-
Initiate the reaction by adding the 7-Ethoxycoumarin working solution to all wells. The final reaction volume is typically 100-200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes). This time should be within the linear range of product formation.
-
Stop the reaction by adding 50-100 µL of cold acetonitrile to each well.[5]
-
Centrifuge the plate to pellet the precipitated protein.
-
-
Data Acquisition and Analysis:
-
Transfer the supernatant to a new black 96-well plate.
-
Read the fluorescence using a plate reader with excitation set to ~380 nm and emission to ~450 nm.
-
Prepare a standard curve using known concentrations of 7-hydroxycoumarin to convert relative fluorescence units (RFU) to product concentration (pmol).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Kinetic data from inhibition studies are typically summarized to provide key parameters for comparison.
Table 1: Example Inhibition Data for Test Compounds on ECOD Activity in Human Liver Microsomes
| Compound | Target Enzyme System | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |
| Flavone | Rat Liver Microsomes (MC-treated) | Mixed | 0.17 | Not Reported |
| Apigenin | Rat Liver Microsomes (MC-treated) | Mixed | Not Reported | Not Reported |
| Kaempferol | Rat Liver Microsomes (MC-treated) | Mixed | 4.5 | Not Reported |
| Quercetin | Rat Liver Microsomes (MC-treated) | Mixed | Not Reported | Not Reported |
| Naringenin | Rat Liver Microsomes (MC-treated) | Mixed | Not Reported | Not Reported |
| Data derived from a study on the inhibitory effects of naturally occurring flavonoids on 7-ethoxycoumarin O-deethylase activity.[3] The study identified all tested flavonoids as mixed-type inhibitors with Kᵢ values ranging from 0.17 to 4.5 µM. |
Table 2: Example Kinetic Parameters for Coumarin Metabolism by Recombinant Human CYPs
| Substrate | CYP Isoform | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) |
| 7-Ethoxycoumarin | CYP1A2 | Low | Low |
| 7-Ethoxycoumarin | CYP2E1 | High | High |
| 7-Ethoxycoumarin | CYP1A1 | Low | Highest |
| This table summarizes the relative kinetic parameters for 7-ethoxycoumarin O-deethylation by different human P450 enzymes, highlighting their distinct catalytic efficiencies.[4] |
Application: 4-Hydroxycoumarin Derivatives as Direct Enzyme Inhibitors
Separate from the use of 7-ethoxycoumarin as a substrate, derivatives of 4-hydroxycoumarin have been developed as direct inhibitors of various enzymes.[9] The 4-hydroxycoumarin scaffold is a versatile starting point for synthesizing compounds with a range of biological activities.[1]
For example, novel 4-hydroxycoumarin derivatives have been synthesized and shown to inhibit enzymes like:
-
Carbonic Anhydrase-II: Certain derivatives showed inhibitory activity with IC₅₀ values in the micromolar range (e.g., 263 µM).[1]
-
Myosin II: A derivative named BHC (3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one) was identified as an inhibitor of skeletal muscle myosin II ATPase activity.[2]
The mechanism for these inhibitions is distinct from the substrate-based assay described above. These molecules typically bind directly to the enzyme's active site or an allosteric site to prevent substrate binding or product release. The protocols to study these effects would involve measuring the activity of the target enzyme (e.g., carbonic anhydrase) in the presence and absence of the 4-hydroxycoumarin inhibitor.
References
- 1. scielo.br [scielo.br]
- 2. Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 7-ethoxycoumarin O-deethylase activity in rat liver microsomes by naturally occurring flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin Derivatives as Substrate Probes of Mammalian Cytochromes P450 2B4 and 2B6: Assessing the Importance of 7-Alkoxy Chain Length, Halogen Substitution, and Non-Active Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Using Ethoxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxycoumarin derivatives serve as valuable fluorogenic substrates for the high-throughput screening (HTS) of cytochrome P450 (CYP) enzyme activity. The most prominently used substrate in this class is 7-ethoxycoumarin, which undergoes O-deethylation by various CYP isoforms to produce the highly fluorescent product, 7-hydroxycoumarin (umbelliferone). This reaction provides a sensitive and reliable method for assessing CYP inhibition or induction, crucial for drug metabolism and drug-drug interaction studies in the drug discovery process. While less common, other derivatives like 4-ethoxycoumarin may also be utilized in similar assays. These assays are amenable to miniaturization in 96- or 384-well plate formats, making them ideal for HTS campaigns.
Principle of the Assay
The core principle of the ethoxycoumarin-based assay lies in the enzymatic conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product. The rate of formation of the fluorescent product is directly proportional to the enzyme activity. In the case of the 7-ethoxycoumarin O-deethylase (ECOD) assay, the ethoxy group at the 7-position of the coumarin scaffold is removed by a CYP enzyme, yielding 7-hydroxycoumarin. The fluorescence of 7-hydroxycoumarin can be monitored over time to determine the reaction kinetics.
Signaling Pathway: CYP-Mediated Metabolism of 7-Ethoxycoumarin
Caption: CYP-mediated conversion of 7-ethoxycoumarin to fluorescent 7-hydroxycoumarin.
Quantitative Data Summary
The following table summarizes the kinetic parameters for the O-deethylation of 7-ethoxycoumarin by various human CYP isoforms. These values are indicative and can vary based on the specific experimental conditions, such as the source of the enzyme (recombinant vs. human liver microsomes) and the composition of the reaction buffer.
| CYP Isoform | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Source of Enzyme |
| CYP1A1 | Low Km | High | Recombinant |
| CYP1A2 | Low Km[1] | Low Vmax[1] | Human Liver Microsomes, Recombinant[1] |
| CYP2B6 | High Km | Moderate | Recombinant |
| CYP2E1 | High Km[1] | High Vmax[1] | Human Liver Microsomes, Recombinant[1] |
Note: "Low Km" generally indicates higher affinity of the enzyme for the substrate. The terms "Low" and "High" are relative comparisons among the isoforms. For more precise values, it is recommended to consult the primary literature with specific experimental details.
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
NADPH Regenerating System (Optional but Recommended for longer incubations):
-
1.3 mM NADP+
-
3.3 mM Glucose-6-phosphate
-
0.4 U/mL Glucose-6-phosphate dehydrogenase
-
3.3 mM MgCl2
-
-
NADPH Stock Solution (for direct addition): 10 mM NADPH in 100 mM phosphate buffer, pH 7.4. Prepare fresh and keep on ice.
-
7-Ethoxycoumarin (Substrate) Stock Solution: 10 mM in DMSO. Store at -20°C.
-
7-Hydroxycoumarin (Standard) Stock Solution: 1 mM in DMSO. Store at -20°C.
-
Enzyme Preparation: Human liver microsomes (HLM) or recombinant CYP enzymes. Thaw on ice just before use.
-
Stop Solution: 0.1 M Tris-HCl buffer with 80% acetonitrile and 20% water.
High-Throughput Screening Workflow for CYP Inhibition
Caption: A typical workflow for a high-throughput CYP inhibition screening assay.
Detailed Protocol for a 384-Well Plate Format
-
Compound Plating: Dispense 1 µL of test compounds (potential inhibitors) at various concentrations into the wells of a 384-well black, clear-bottom plate. Include appropriate controls (vehicle control with DMSO and a positive control inhibitor).
-
Enzyme Addition: Prepare a master mix of the CYP enzyme (e.g., human liver microsomes at a final concentration of 0.1-0.5 mg/mL) in phosphate buffer. Add 20 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C.
-
Substrate Addition: Prepare a solution of 7-ethoxycoumarin in phosphate buffer. Add 10 µL to each well to achieve a final concentration near the Km for the CYP isoform being tested (e.g., 10-50 µM).
-
Reaction Initiation: Prepare a solution of NADPH in phosphate buffer. Add 10 µL to each well to achieve a final concentration of 1 mM. This will initiate the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm.[2][3] Readings can be taken kinetically over a period of 15-60 minutes or as an endpoint measurement.
-
Reaction Termination (for endpoint assays): After the desired incubation time, add 25 µL of the stop solution to each well.
-
Final Reading (for endpoint assays): Read the fluorescence of the plate.
-
Data Analysis:
-
Construct a standard curve using known concentrations of 7-hydroxycoumarin to convert relative fluorescence units (RFU) to the amount of product formed.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Logical Relationship: Assay Considerations
Caption: Interrelated factors to consider when designing and executing the assay.
Troubleshooting and Considerations
-
Compound Autofluorescence: Test compounds should be pre-screened for intrinsic fluorescence at the excitation and emission wavelengths used for 7-hydroxycoumarin detection.
-
Fluorescence Quenching: Some compounds may quench the fluorescence of 7-hydroxycoumarin, leading to an overestimation of inhibition. This can be assessed by adding the compound to a known concentration of 7-hydroxycoumarin.
-
Enzyme Stability: Ensure that the enzyme preparation is handled properly and remains active throughout the assay. Keep enzymes on ice and use them promptly after thawing.
-
Linearity of the Reaction: It is crucial to ensure that the reaction rate is linear with respect to time and enzyme concentration. This can be determined in preliminary experiments.
-
DMSO Tolerance: The final concentration of DMSO in the reaction mixture should be kept low (typically ≤ 1%) as it can inhibit CYP activity.
By following these protocols and considering the key experimental variables, researchers can effectively utilize ethoxycoumarin-based assays for the high-throughput screening of CYP450 modulators in a drug discovery setting.
References
- 1. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrofluorimetric method for the quantification of 7-hydroxycoumarin in urine and plasma using both extracted and unextracted samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Ethoxycoumarin and its Precursor, 4-Hydroxycoumarin, as Versatile Intermediates in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-ethoxycoumarin and its direct precursor, 4-hydroxycoumarin, as pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with significant biological and pharmacological activities. While this compound can be synthesized from 4-hydroxycoumarin, the latter is a far more versatile and widely utilized building block in organic synthesis due to the reactivity of its C3 position, facilitated by keto-enol tautomerism. This document will first detail the synthesis of this compound and then delve into the extensive applications of 4-hydroxycoumarin as a key intermediate.
Synthesis of this compound via O-Alkylation of 4-Hydroxycoumarin
This compound is typically prepared from 4-hydroxycoumarin through an O-alkylation reaction. This process involves the etherification of the hydroxyl group at the 4-position.
General Experimental Protocol: O-Alkylation of 4-Hydroxycoumarin
A general method for the O-alkylation of 4-hydroxycoumarin involves its reaction with an ethylating agent in the presence of a base.
Materials:
-
4-Hydroxycoumarin
-
Ethyl iodide (or diethyl sulfate)
-
Anhydrous potassium carbonate (or another suitable base)
-
Acetone (or another suitable solvent)
Procedure:
-
To a solution of 4-hydroxycoumarin (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 equivalents) dropwise to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, filter off the inorganic salts and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
4-Hydroxycoumarin as a Versatile Synthetic Intermediate
The synthetic utility of 4-hydroxycoumarin extends far beyond its use as a precursor to this compound. Its ability to exist in tautomeric forms makes the C3 position highly nucleophilic, enabling a variety of C-C and C-heteroatom bond-forming reactions. This has led to its use in the synthesis of numerous biologically active molecules, including anticoagulants, anticancer agents, and antimicrobials.[1][2]
C-Alkylation Reactions
The C3 position of 4-hydroxycoumarin can be readily alkylated with various electrophiles, such as benzylic alcohols, to produce a range of 3-substituted derivatives.[3]
This protocol describes the synthesis of 3-alkylated-4-hydroxycoumarins using a solid superacid catalyst.
Materials:
-
4-Hydroxycoumarin
-
Secondary benzyl alcohol (e.g., 1-phenylethanol)
-
Sulfated tin oxide (STO) catalyst
-
Acetic acid
Procedure:
-
To a mixture of 4-hydroxycoumarin (1.0 mmol) and the secondary benzyl alcohol (1.1 mmol) in acetic acid (10 mL), add the STO catalyst (0.1 mmol).
-
Stir the reaction mixture at reflux temperature for the required time (monitored by TLC).
-
After completion, cool the reaction mixture and add water.
-
Neutralize the mixture with sodium carbonate and extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under vacuum to yield the crude product, which can be further purified by column chromatography.
Synthesis of Dicoumarol Analogues
4-Hydroxycoumarin is a key starting material for the synthesis of dicoumarol and its analogues, which are known for their anticoagulant properties. This typically involves the condensation of 4-hydroxycoumarin with an aldehyde.
Materials:
-
4-Hydroxycoumarin derivative (e.g., 6-methyl-4-hydroxycoumarin)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
A mixture of the 4-hydroxycoumarin derivative (2 equivalents) and the aromatic aldehyde (1 equivalent) is refluxed in ethanol.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction is refluxed for several hours until completion (monitored by TLC).
-
Upon cooling, the product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to give the pure symmetrical dicoumarol analogue.
| Product | R Group on Aldehyde | Yield (%) |
| Symmetrical Dicoumarol Analogue 1 | Phenyl | 85 |
| Symmetrical Dicoumarol Analogue 2 | 4-Chlorophenyl | 88 |
| Symmetrical Dicoumarol Analogue 3 | 4-Methoxyphenyl | 82 |
Synthesis of Fused Heterocyclic Systems
4-Hydroxycoumarin serves as a versatile precursor for the synthesis of various fused heterocyclic systems, such as pyrano[3,2-c]coumarins.
This protocol involves a three-component reaction between 4-hydroxycoumarin, an aldehyde, and malononitrile.[4]
Materials:
-
4-Hydroxycoumarin
-
Aromatic aldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
A mixture of 4-hydroxycoumarin (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is taken in ethanol (15 mL).
-
A catalytic amount of piperidine is added, and the reaction mixture is refluxed for 2-3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to obtain the desired pyrano[3,2-c]coumarin derivative.
| Aldehyde Substituent | Product | Yield (%) | Melting Point (°C) |
| Phenyl | 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 92 | 258-260 |
| 4-Chlorophenyl | 2-Amino-4-(4-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 95 | 265-267 |
| 4-Methoxyphenyl | 2-Amino-4-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 90 | 248-250 |
Visualization of Synthetic Pathways and Biological Screening Workflow
Synthetic Workflow for 4-Hydroxycoumarin Derivatives
Caption: Synthetic routes from 4-hydroxycoumarin to diverse derivatives.
Logical Workflow for Biological Activity Screening
Caption: Workflow for evaluating the biological activity of synthesized compounds.
Quantitative Data Summary
The following tables summarize the yields and other relevant data for representative reactions starting from 4-hydroxycoumarin.
Table 1: Synthesis of 3-Substituted 4-Hydroxycoumarins via C-Alkylation
| Electrophile | Product | Catalyst | Yield (%) |
| 1-Phenylethanol | 3-(1-Phenylethyl)-4-hydroxycoumarin | STO | 85 |
| 1-(4-Methoxyphenyl)ethanol | 3-(1-(4-Methoxyphenyl)ethyl)-4-hydroxycoumarin | STO | 90 |
| 1-(4-Chlorophenyl)ethanol | 3-(1-(4-Chlorophenyl)ethyl)-4-hydroxycoumarin | STO | 82 |
Table 2: Synthesis of Fused Pyrano[3,2-c]coumarins
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 92 |
| 4-Nitrobenzaldehyde | 2-Amino-4-(4-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 94 |
| 2-Chlorobenzaldehyde | 2-Amino-4-(2-chlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile | 91 |
Table 3: Spectroscopic Data for a Representative Compound: 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
| Technique | Data |
| ¹H NMR (DMSO-d₆, δ ppm) | 4.45 (s, 1H, H-4), 7.20-7.40 (m, 7H, Ar-H & NH₂), 7.50 (t, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 7.95 (d, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 36.5, 57.8, 103.8, 112.9, 116.8, 119.5, 122.8, 124.7, 127.5, 128.8, 132.9, 144.2, 152.5, 158.3, 160.2 |
| IR (KBr, cm⁻¹) | 3380, 3295 (NH₂), 2195 (CN), 1710 (C=O, lactone), 1675 (C=O, pyranone), 1605 (C=C) |
These notes underscore the significance of 4-hydroxycoumarin as a foundational scaffold in medicinal chemistry and organic synthesis, providing researchers with established protocols and data to facilitate the development of novel therapeutic agents.
References
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds [scirp.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 4-Ethoxycoumarin Metabolism by P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Ethoxycoumarin as a probe substrate for measuring the metabolic activity of Cytochrome P450 (P450) enzymes. The primary metabolic pathway involves the O-deethylation of this compound to the highly fluorescent product, 7-hydroxycoumarin, a reaction catalyzed by multiple P450 isoforms. This fluorometric assay is a widely used method for in vitro drug metabolism studies and high-throughput screening of P450 inhibition.
Metabolic Pathway of this compound
The metabolism of this compound predominantly proceeds via O-deethylation, a reaction mediated by various Cytochrome P450 enzymes. This process involves the removal of an ethyl group, resulting in the formation of 7-hydroxycoumarin, a fluorescent metabolite, and acetaldehyde.
Caption: Metabolic O-deethylation of this compound by Cytochrome P450 enzymes.
Quantitative Data: P450 Isoform Kinetics with Coumarin Derivatives
The following table summarizes the kinetic parameters for the metabolism of this compound and other relevant coumarin derivatives by various human P450 isoforms. These values are essential for designing and interpreting in vitro metabolism studies.
| Substrate | P450 Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| 3-Cyano-7-ethoxycoumarin | Rat Liver Microsomes | 16 | 0.5 | |
| 7-Ethoxycoumarin | Human P450 1A2 | Low Km | Low Vmax | |
| 7-Ethoxycoumarin | Human P450 2E1 | High Km | High Vmax | |
| 7-Ethoxycoumarin | Rat Intestinal Mucosal Cells | 50 - 70 | - | |
| 7-Ethoxycoumarin (after 3-methylcholanthrene pretreatment) | Rat Intestinal Mucosal Cells | 20 - 45 | Increased |
Experimental Protocol: this compound O-Deethylation (ECOD) Assay
This protocol outlines a spectrofluorometric method for determining P450-catalyzed this compound O-deethylation activity in human liver microsomes.
Materials and Reagents
-
Human Liver Microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (or other suitable stop solution)
-
7-Hydroxycoumarin (for standard curve)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Fluorescence microplate reader
Experimental Workflow
Caption: General workflow for the this compound O-deethylation (ECOD) assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh NADPH regenerating system solution.
-
Prepare a stock solution of 7-hydroxycoumarin for the standard curve.
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium Phosphate Buffer (to final volume)
-
Human Liver Microsomes (e.g., 0.1-0.5 mg/mL final concentration)
-
This compound (at various concentrations to determine kinetics, or a single saturating concentration for screening)
-
-
Include control wells:
-
No NADPH (to measure background fluorescence)
-
No microsomes (to measure substrate fluorescence)
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the NADPH regenerating system to each well (except the "No NADPH" controls).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time within the linear range of the reaction (e.g., 10-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a suitable stop solution, such as cold acetonitrile. This will precipitate the proteins and halt the enzymatic activity.
-
-
Fluorescence Measurement:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the 7-hydroxycoumarin product using a fluorescence plate reader. The excitation and emission wavelengths for 7-hydroxycoumarin are typically around 370-410 nm and 450-510 nm, respectively. The optimal wavelengths may need to be determined for the specific instrument being used. For the related product 3-cyano-7-hydroxycoumarin, excitation and emission maxima are 408 nm and 450 nm, respectively.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of 7-hydroxycoumarin.
-
Subtract the background fluorescence (from "No NADPH" controls) from the sample wells.
-
Use the standard curve to determine the concentration of 7-hydroxycoumarin produced in each sample.
-
Calculate the rate of reaction (e.g., pmol of product formed per minute per mg of microsomal protein).
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Applications in Drug Development
-
P450 Inhibition Screening: this compound is a useful probe substrate for high-throughput screening of new chemical entities (NCEs) for their potential to inhibit P450 enzymes. A decrease in the rate of 7-hydroxycoumarin formation in the presence of an NCE indicates inhibition.
-
Reaction Phenotyping: By using a panel of recombinant human P450 enzymes, the specific isoforms responsible for the metabolism of a test compound can be identified through their inhibition of this compound O-deethylation.
-
Enzyme Induction Studies: Changes in the rate of this compound metabolism can be used to assess the induction of P450 enzymes in response to drug treatment in cellular models.
Considerations and Troubleshooting
-
Substrate Specificity: this compound is metabolized by multiple P450 isoforms, including CYP1A1, CYP1A2, and CYP2E1. Therefore, it is considered a non-selective P450 substrate. For isoform-specific studies, the use of selective inhibitors or recombinant enzymes is recommended.
-
Fluorescence Interference: Test compounds may possess intrinsic fluorescence or quench the fluorescence of the product, leading to inaccurate results. It is crucial to include appropriate controls to assess potential fluorescence interference.
-
Linearity of the Reaction: Ensure that the reaction is linear with respect to time and protein concentration. Preliminary experiments should be conducted to determine the optimal incubation time and microsomal protein concentration.
-
Solvent Effects: The concentration of organic solvents (e.g., DMSO, methanol) used to dissolve the substrate and test compounds should be kept to a minimum (typically <1%) to avoid inhibition of P450 activity.
Application Note: Quantitative Analysis of 4-Ethoxycoumarin using High-Performance Liquid Chromatography
Introduction
4-Ethoxycoumarin is a synthetic derivative of coumarin, a naturally occurring compound known for its sweet scent and various biological activities. As a member of the coumarin family, this compound and its analogues are of significant interest in pharmaceutical and chemical research due to their potential therapeutic applications. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is designed to be robust, accurate, and suitable for routine analysis in a laboratory setting.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a relatively nonpolar compound, is retained on the column and then eluted by the organic mobile phase. The separation is isocratic, ensuring simplicity and reproducibility. Detection is performed using a UV-Vis spectrophotometer at a wavelength where this compound exhibits maximum absorbance, allowing for sensitive and specific quantification.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water.
-
Reference Standard: this compound reference standard of known purity.
-
Sample Filtration: 0.45 µm syringe filters for sample preparation.
2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may be adjusted to optimize the retention time and peak shape. The mobile phase should be degassed before use to prevent bubble formation in the system.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
3. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and can be optimized as needed:
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (50:50, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | Approximately 10 minutes |
4. Sample Preparation
-
Samples should be dissolved in the mobile phase.
-
Prior to injection, all samples and standards must be filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]
5. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The quantitative performance of the HPLC method for this compound is summarized in the following tables. The data presented is based on typical performance for closely related coumarin compounds and serves as a guideline for method validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | < 2.0% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (%RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Note: The precision and accuracy data are based on studies of the structurally similar 7-ethoxycoumarin, where intra- and inter-assay precision were within 13% and accuracy was within 7%.[2] For 4-hydroxycoumarin derivatives, within-run precision (CV) has been reported to range from 2.19% to 3.79% and between-run precision (CV) from 3.72% to 9.57%.[3]
Visualizations
Diagram 1: Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Diagram 2: Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
Application Notes and Protocols for Utilizing 4-Ethoxycoumarin in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a class of naturally occurring benzopyrone compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] 4-Ethoxycoumarin, a synthetic derivative of coumarin, is a subject of investigation for its potential as an antimicrobial agent. These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial susceptibility of various microorganisms to this compound. The primary methodologies covered are the disk diffusion assay for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action
The precise antimicrobial mechanism of this compound is not fully elucidated; however, the broader class of coumarins is known to exert its effects through several pathways. One of the primary targets is DNA gyrase, a bacterial enzyme essential for DNA replication, thereby inhibiting bacterial cell division.[3] Additionally, some coumarin derivatives are believed to induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and subsequent damage to cellular components like DNA, proteins, and lipids.[1] Other proposed mechanisms include the disruption of cell membrane integrity through hydrophobic interactions.[1]
References
Troubleshooting & Optimization
Optimizing Derivatization of 4-Ethoxycoumarin: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 4-ethoxycoumarin, optimizing reaction conditions is crucial for successful derivatization and the development of novel compounds. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incomplete reaction. - Inactive reagents. - Suboptimal reaction temperature. - Inefficient catalyst. - Steric hindrance from the ethoxy group. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Use fresh or newly purchased reagents and ensure anhydrous conditions if required. - Optimize the reaction temperature; some reactions may require heating or cooling. - Screen different catalysts (e.g., Lewis acids, bases) to find the most effective one. - For C3-alkylation, consider using a more reactive alkylating agent or a stronger catalyst system. |
| Formation of Multiple Products/Side Reactions | - Reaction at positions other than C3. - Cleavage of the 4-ethoxy group under acidic conditions. - Self-condensation of starting material or reagents. | - Employ milder reaction conditions to improve selectivity. - If using acidic catalysts, consider alternatives like solid acid catalysts (e.g., sulfated tin oxide) or non-acidic conditions. - Use a base to neutralize any acid formed during the reaction. - Control the stoichiometry of the reactants carefully. |
| Difficulty in Product Purification | - Presence of unreacted starting materials. - Formation of closely related byproducts. - Oily or non-crystalline product. | - Optimize the reaction to drive it to completion. - Use column chromatography with a carefully selected solvent system for separation. - Attempt recrystallization from various solvents to obtain a pure, crystalline product. - If the product is an oil, try converting it to a solid derivative for easier purification. |
| Cleavage of the 4-Ethoxy Group | - Strong acidic conditions. - High reaction temperatures in the presence of acid. | - Avoid strong acids like HBr and HI, which are known to cleave ethers. - Use milder acid catalysts or basic/neutral reaction conditions. - Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. |
Frequently Asked Questions (FAQs)
1. What are the most common positions for derivatization on the this compound scaffold?
The most common and reactive site for derivatization on the 4-hydroxycoumarin scaffold, and by extension this compound, is the C3 position. The methylene group at C3 is activated by the adjacent carbonyl group and the electron-donating character of the enol ether system, making it susceptible to electrophilic substitution and condensation reactions.
2. How can I introduce an alkyl or acyl group at the C3 position of this compound?
-
C3-Alkylation: This can be achieved by reacting this compound with an appropriate alkylating agent, such as an alkyl halide or a secondary benzylic alcohol, in the presence of a catalyst. Various catalysts have been reported for the C3-alkylation of the related 4-hydroxycoumarin, including sulfated tin oxide (STO), PEG-400, and Zn(OAc)₂.
-
C3-Acylation: Acylation at the C3 position can be performed using an acylating agent like an acid chloride or anhydride. The reaction is often carried out in the presence of a base such as pyridine or triethylamine.
3. What are some key considerations when choosing a solvent for my reaction?
The choice of solvent can significantly impact reaction outcomes. For C3-alkylation of 4-hydroxycoumarins, solvents like acetic acid and PEG-400 have been used successfully. For acylation reactions, aprotic solvents like dichloromethane or THF are common. It is crucial to ensure the solvent is dry, especially for moisture-sensitive reactions.
4. How can I monitor the progress of my derivatization reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
5. Are there any known safety precautions I should take when working with coumarin derivatives?
Many coumarin derivatives exhibit biological activity and should be handled with care. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific reagent and compound used in your experiment.
Experimental Protocols
While specific protocols for this compound are not abundantly available, the following general procedures for the related 4-hydroxycoumarin can be adapted and optimized.
General Procedure for C3-Alkylation of 4-Hydroxycoumarin with a Secondary Benzyl Alcohol
This protocol is adapted from a procedure using sulfated tin oxide (STO) as a catalyst.
-
To a mixture of 4-hydroxycoumarin (1.0 mmol) and the secondary benzyl alcohol (1.1 mmol) in acetic acid (10 mL), add STO (0.1 mmol).
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Neutralize the solution with sodium carbonate and extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for C3-Acylation of 4-Hydroxycoumarin
This procedure is a general representation of acylation reactions.
-
Dissolve 4-hydroxycoumarin (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as triethylamine (1.2 mmol).
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Key Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for C3-Alkylation of this compound
Caption: General experimental workflow for the C3-alkylation of this compound.
Diagram 2: Apoptosis Induction Signaling Pathway by Coumarin Derivatives
Caption: Simplified PI3K/AKT signaling pathway for apoptosis induction by coumarin derivatives.
Minimizing background signal in 4-Ethoxycoumarin-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-Ethoxycoumarin-based assays. The information is designed to help minimize background signals and optimize assay performance for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in my this compound assay?
A1: High background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescent molecules in your sample (e.g., tissues, cells) or media components.[1][2]
-
Substrate Fluorescence: The this compound substrate itself possesses some intrinsic fluorescence.
-
Cofactor Fluorescence: NADPH, a common cofactor in CYP450 assays, is fluorescent, particularly at excitation wavelengths below 390 nm.
-
Non-specific Binding: The substrate or its fluorescent product, 7-hydroxycoumarin, may bind non-specifically to proteins or plasticware.[1]
-
Contamination: Contamination from blood in tissue samples can be problematic as hemoglobin absorbs light in the 370-450 nm range.
Q2: How can I minimize background fluorescence from my samples and reagents?
A2: To reduce background fluorescence, consider the following strategies:
-
Wavelength Selection: Utilize an excitation wavelength greater than 400 nm to minimize the fluorescence contribution from NADPH.
-
Controls: Always include a negative control incubation that lacks the enzyme, substrate, or cofactor to accurately measure and subtract the background fluorescence.
-
Sample Preparation: Ensure tissue samples are properly perfused to remove blood and minimize hemoglobin interference.
-
Reagent Purity: Use high-purity reagents to avoid fluorescent contaminants.
Q3: What is the optimal concentration of this compound to use in my assay?
A3: The optimal substrate concentration is typically at or near the Michaelis constant (Km) of the enzyme.[3] Using a substrate concentration that is too high can lead to substrate inhibition and increased background fluorescence. It is recommended to perform a substrate titration experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How does pH affect the fluorescence of the 7-hydroxycoumarin product?
A4: The fluorescence of 7-hydroxycoumarin, the product of the O-deethylation of this compound, is pH-dependent. The fluorescence intensity generally increases with higher pH.[4][5] Therefore, it is crucial to maintain a consistent and optimal pH throughout your experiments to ensure reproducible results.
Troubleshooting Guide
High Background Signal
| Potential Cause | Recommended Solution |
| Autofluorescence from sample | Include an unstained control to quantify the level of autofluorescence. If high, consider using a quencher like Trypan Blue or specialized blocking buffers.[2] |
| High substrate concentration | Perform a substrate titration curve to determine the optimal concentration that provides a good signal-to-background ratio without causing substrate inhibition. |
| High enzyme concentration | Reduce the amount of enzyme (e.g., microsomes, recombinant enzyme) in the reaction to ensure the reaction rate is linear over time and to lower the contribution of any inherent fluorescence from the enzyme preparation. |
| NADPH fluorescence | Use an excitation wavelength above 400 nm. |
| Non-specific binding | Add a small amount of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) to the wash buffers. Ensure thorough washing steps.[1] |
| Contaminated reagents | Prepare fresh buffers and solutions with high-purity water and reagents. |
| Incubation time is too long | Optimize the incubation time to ensure you are measuring the initial reaction velocity and to prevent the accumulation of non-specific signal. |
No or Low Signal
| Potential Cause | Recommended Solution |
| Inactive enzyme | Ensure proper storage and handling of the enzyme. Test the enzyme activity with a known positive control substrate. |
| Incorrect buffer conditions (pH, ionic strength) | Optimize the buffer composition. The fluorescence of 7-hydroxycoumarin is pH-sensitive, with higher fluorescence at more alkaline pH.[4][5] |
| Sub-optimal substrate concentration | The substrate concentration may be too low. Perform a substrate titration to find the optimal concentration. |
| Inhibitors present in the sample | Include a positive control with a known amount of purified enzyme to check for inhibition from the sample matrix. |
| Incorrect instrument settings | Verify the excitation and emission wavelengths are correctly set for 7-hydroxycoumarin (typically around 370 nm for excitation and 450 nm for emission). Check the gain settings on the fluorometer.[6] |
Experimental Protocols
Protocol: this compound O-Deethylase (ECOD) Assay
This protocol provides a general framework for measuring the activity of cytochrome P450 enzymes using this compound as a substrate.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
NADPH Regenerating System:
-
NADP+ (10 mM)
-
Glucose-6-phosphate (100 mM)
-
Glucose-6-phosphate dehydrogenase (10 U/mL)
-
-
This compound (Substrate): Prepare a stock solution in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired final concentration in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Preparation: Microsomes or recombinant CYP450 enzymes diluted in phosphate buffer.
-
Stopping Solution: 2 M Trichloroacetic acid (TCA) or a suitable organic solvent like acetonitrile.
-
7-Hydroxycoumarin Standard: For generating a standard curve.
2. Assay Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, enzyme preparation, and this compound substrate in a microplate or microcentrifuge tubes.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the desired time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding the stopping solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to a new microplate.
-
Measure the fluorescence of the 7-hydroxycoumarin product using a fluorometer with excitation at ~370 nm and emission at ~450 nm.[6]
3. Data Analysis:
-
Prepare a standard curve using known concentrations of 7-hydroxycoumarin.
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Determine the concentration of 7-hydroxycoumarin produced in each sample using the standard curve.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
Quantitative Data Summary
Table 1: Effect of Substrate Concentration on ECOD Activity
| Substrate Concentration (µM) | Relative Reaction Velocity (%) | Signal-to-Background Ratio |
| 0.1 x Km | ~9% | Low |
| 0.5 x Km | ~33% | Moderate |
| 1 x Km | ~50% | Optimal |
| 2 x Km | ~67% | High |
| 10 x Km | ~91% | May decrease due to substrate inhibition |
Note: This table is illustrative and based on Michaelis-Menten kinetics. The optimal substrate concentration should be determined empirically.
Table 2: Influence of pH on 7-Hydroxycoumarin Fluorescence
| pH | Relative Fluorescence Intensity |
| 6.0 | Low |
| 7.0 | Moderate |
| 7.4 | High |
| 8.0 | Very High |
Note: The fluorescence of 7-hydroxycoumarin is generally higher at more alkaline pH.[4][5] It is important to choose a pH that is optimal for both enzyme activity and product fluorescence.
Visualizations
Caption: The catalytic cycle of cytochrome P450 enzymes.
Caption: A workflow for troubleshooting high background signals.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. biotium.com [biotium.com]
- 3. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming 4-Ethoxycoumarin Aggregation in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 4-ethoxycoumarin aggregation in biological buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in a biological buffer appears cloudy or shows visible precipitate. What is happening?
A1: Cloudiness or precipitation is a strong indication that this compound is aggregating and falling out of solution. This is a common issue for hydrophobic molecules like this compound when introduced into aqueous biological buffers. Aggregation can be influenced by several factors including concentration, buffer composition, pH, and temperature.
Q2: What is the maximum soluble concentration of this compound in common biological buffers?
Q3: How can I increase the solubility of this compound in my experimental buffer?
A3: Several strategies can be employed to enhance the solubility and prevent the aggregation of this compound:
-
Co-solvents: Introducing a small percentage of an organic co-solvent, such as DMSO or ethanol, can significantly improve solubility. However, it is essential to ensure the final co-solvent concentration is compatible with your biological assay.
-
Excipients: The use of solubilizing agents like cyclodextrins and surfactants is a highly effective approach. These molecules can encapsulate or interact with this compound, increasing its apparent solubility in aqueous solutions.
-
pH Adjustment: The solubility of some coumarin derivatives can be influenced by pH[2]. Investigating a range of pH values within the acceptable limits for your experiment may help improve solubility.
Q4: What are cyclodextrins and how do they prevent aggregation?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding the hydrophobic regions from the aqueous environment and preventing self-aggregation[3].
Q5: Which type of cyclodextrin should I use for this compound?
A5: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher aqueous solubility and low toxicity compared to native β-cyclodextrin. The choice of cyclodextrin and its optimal concentration should be determined empirically for your specific application.
Q6: How do surfactants help in preventing this compound aggregation?
A6: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds like this compound, thereby increasing their solubility in the bulk aqueous phase[4].
Q7: What are some common surfactants used in biological research?
A7: Non-ionic surfactants are generally preferred for biological applications due to their lower potential for protein denaturation. Commonly used surfactants include Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Pluronic® F-68.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into buffer | The final concentration of this compound exceeds its solubility in the aqueous buffer. The percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). 3. Add a solubilizing excipient (cyclodextrin or surfactant) to the buffer before adding the this compound stock. |
| Inconsistent results in enzyme or cell-based assays | Aggregation of this compound is leading to non-specific inhibition or interference with the assay components. | 1. Visually inspect your assay plate for any signs of precipitation. 2. Perform a solubility test of this compound under your exact assay conditions. 3. Incorporate a suitable excipient to prevent aggregation. 4. Run control experiments with the excipient alone to ensure it does not affect the assay. |
| Cloudy or hazy buffer after adding this compound | Formation of colloidal aggregates that are not large enough to precipitate but still scatter light. | 1. Use Dynamic Light Scattering (DLS) to confirm the presence and size of aggregates. 2. Determine the Critical Aggregation Concentration (CAC) to identify the concentration at which aggregation begins. 3. Work at concentrations below the CAC or use excipients to increase the CAC. |
Quantitative Data Summary
The following tables summarize solubility data for compounds structurally related to this compound. This data can serve as a starting point for your experiments, but it is crucial to determine these values specifically for this compound in your experimental setup.
Table 1: Solubility of Related Coumarin Compounds in Different Solvents
| Compound | Solvent | Solubility | Reference |
| 7-Ethoxycoumarin | 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| 7-Ethoxycoumarin | 95% Ethanol | 50 mg/mL | [5] |
| 4-Hydroxycoumarin | 1:5 Ethanol:PBS (pH 7.2) | ~0.16 mg/mL | [6] |
| 4-Hydroxycoumarin | Ethanol, DMSO, DMF | ~30 mg/mL | [6] |
Table 2: Commonly Used Excipients for Solubility Enhancement
| Excipient Class | Example | Typical Starting Concentration | Mechanism of Action |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | Inclusion complex formation |
| Surfactants (Non-ionic) | Polysorbate 20 (Tween® 20) | 0.01% - 0.1% (v/v) | Micellar encapsulation |
| Surfactants (Non-ionic) | Pluronic® F-68 | 0.02% - 0.2% (w/v) | Micellar encapsulation |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a biological buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to a new 96-well plate containing your biological buffer (e.g., 98 µL). This will create a range of final this compound concentrations in 2% DMSO.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: Determination of Critical Aggregation Concentration (CAC) using Dynamic Light Scattering (DLS)
This protocol describes how to determine the concentration at which this compound begins to form aggregates.
-
Sample Preparation: Prepare a series of this compound solutions in your biological buffer at various concentrations, starting from a concentration known to be soluble.
-
DLS Measurement: For each concentration, measure the particle size distribution using a DLS instrument.
-
Data Analysis: Plot the average particle size (hydrodynamic radius) or the scattering intensity as a function of this compound concentration. The CAC is the concentration at which a sharp increase in particle size or scattering intensity is observed.
Visualizations
References
- 1. This compound | C11H10O3 | CID 688703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
Calibrating instruments for accurate 4-Ethoxycoumarin fluorescence detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Ethoxycoumarin in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for detecting the product of this compound metabolism?
A1: The primary fluorescent product of this compound metabolism by cytochrome P450 enzymes is 4-hydroxycoumarin (or a similar hydroxylated metabolite). For the closely related and commonly used 7-ethoxycoumarin, the fluorescent product 7-hydroxycoumarin is detected using an excitation wavelength of approximately 370 nm and an emission wavelength of around 450 nm.[1][2] These settings are a reliable starting point for this compound assays.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a crystalline solid.[3][4][5] It is soluble in organic solvents like DMSO and DMF.[5] For aqueous buffers, it is sparingly soluble. To prepare a stock solution, dissolve the compound in an appropriate organic solvent first, which can then be diluted into your aqueous assay buffer.[3][5] It is recommended to store stock solutions at -20°C for long-term stability.[3][5] Aqueous solutions should ideally be prepared fresh for each experiment.[3][5]
Q3: What are the major factors that can influence the fluorescence signal in my assay?
A3: Several factors can impact the fluorescence intensity and spectral characteristics of coumarin derivatives. These include:
-
pH: The fluorescence of coumarin compounds can be pH-sensitive.[1][6]
-
Solvent Polarity: The polarity of the solvent can cause shifts in the emission wavelength.[6]
-
Temperature: Temperature fluctuations can affect enzyme kinetics and fluorescence quantum yield.
-
Interfering Compounds: Test compounds that are themselves fluorescent or that quench fluorescence can lead to inaccurate results.[7]
Q4: Why is this compound used in drug metabolism studies?
A4: this compound is a substrate for several cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism.[8][9] The O-deethylation of ethoxycoumarin to a fluorescent hydroxycoumarin provides a convenient and sensitive method to measure the activity of various CYP450 isoforms.[1][7][10][11]
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence of test compound | Run a control experiment with the test compound in the assay buffer without the enzyme to measure its intrinsic fluorescence. Subtract this background from your experimental readings. |
| Contaminated reagents or plasticware | Use high-purity solvents and reagents. Ensure all microplates and pipette tips are of a low-fluorescence grade. |
| Substrate instability | Prepare fresh substrate solutions for each experiment. Protect stock solutions from light and store them properly. |
Issue 2: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Inactive enzyme | Verify the activity of your cytochrome P450 preparation using a known positive control substrate and inhibitor. Ensure proper storage and handling of the enzyme. |
| Incorrect filter set or wavelength settings | Confirm that the excitation and emission wavelengths on your fluorometer are set correctly for the fluorescent product (e.g., excitation ~370 nm, emission ~450 nm for 7-hydroxycoumarin).[1][2] |
| Fluorescence quenching by test compound | Perform a control experiment by adding the test compound to a known concentration of the fluorescent product (e.g., 4-hydroxycoumarin) to check for quenching effects.[7] |
| Sub-optimal assay conditions | Optimize the pH, temperature, and incubation time of your assay. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations | Ensure consistent temperature control during incubation. Pre-warm all reagents to the assay temperature.[12] |
| Incomplete mixing | Gently mix the contents of the wells after adding each reagent. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with buffer or water. |
Quantitative Data Summary
Table 1: Influence of Solvent on Coumarin Fluorescence Properties
| Solvent | Relative Polarity | Typical Effect on Emission Spectrum |
| Water | High | Red-shift (longer wavelength) |
| Ethanol | High | Red-shift (longer wavelength) |
| Acetonitrile | High | Moderate red-shift |
| DMSO | High | Significant red-shift |
| Ethyl Acetate | Low | Blue-shift (shorter wavelength) |
Note: Data is generalized for coumarin derivatives. Specific shifts for this compound may vary.
Table 2: Effect of pH on Coumarin Derivative Fluorescence
| pH Range | Predominant Species | Fluorescence Intensity |
| Acidic (pH < 5) | Protonated | Generally lower |
| Neutral (pH 7-8) | Neutral/partially ionized | Typically high |
| Alkaline (pH > 9) | Deprotonated | Can be high, but may shift wavelength |
Note: The optimal pH for fluorescence can vary depending on the specific coumarin derivative.[1]
Experimental Protocols
Protocol: 7-Ethoxycoumarin O-Deethylase (ECOD) Assay for Cytochrome P450 Activity
This protocol is for the widely used 7-ethoxycoumarin and serves as a strong template for a this compound assay.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
- 7-Ethoxycoumarin Stock Solution: 10 mM in DMSO.
- NADPH Regenerating System: Prepare a fresh solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.
- Microsomes: Dilute liver microsomes (or other CYP450 source) to the desired protein concentration in phosphate buffer.
- 7-Hydroxycoumarin Standard: Prepare a series of dilutions of 7-hydroxycoumarin in the assay buffer for a standard curve.
2. Assay Procedure:
- In a 96-well black microplate, add 50 µL of the microsomal preparation.
- Add 5 µL of your test compound (or vehicle control) and 45 µL of phosphate buffer.
- Pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 10 µL of 7-ethoxycoumarin stock solution (final concentration will vary, a typical starting point is 100 µM).
- Immediately add 10 µL of the NADPH regenerating system.
- Incubate at 37°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by adding 75 µL of ice-cold acetonitrile.
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new black microplate.
3. Fluorescence Detection:
- Measure the fluorescence of the supernatant using a microplate fluorometer.
- Set the excitation wavelength to ~370 nm and the emission wavelength to ~450 nm.[1][2]
- Quantify the amount of 7-hydroxycoumarin formed by comparing the fluorescence readings to the standard curve.
Visualizations
Caption: Experimental workflow for a cytochrome P450 activity assay using an ethoxycoumarin substrate.
Caption: Simplified metabolic pathway of this compound via cytochrome P450-mediated O-deethylation.
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Cytochrome P450 enzyme activity and protein expression in primary porcine enterocyte and hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence-based screening of cytochrome P450 activities in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. | Semantic Scholar [semanticscholar.org]
- 12. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Metabolic Fates of 4-Ethoxycoumarin and 7-Ethoxycoumarin
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug metabolism and toxicology, coumarin derivatives serve as vital tools for characterizing the activity of xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Among these, 7-ethoxycoumarin has been extensively studied as a model substrate, leading to a comprehensive understanding of its metabolic pathways. In contrast, its regioisomer, 4-ethoxycoumarin, remains significantly less characterized in the scientific literature. This guide provides a detailed comparison of the metabolic profiles of these two compounds, synthesizing available experimental data to highlight their similarities and differences, and underscoring the existing knowledge gaps for this compound.
Executive Summary
7-Ethoxycoumarin is a well-established probe substrate for multiple CYP isoforms, primarily undergoing O-deethylation to form the fluorescent metabolite 7-hydroxycoumarin. This reaction is catalyzed by a range of CYPs, including CYP1A1, CYP1A2, CYP2E1, CYP2A6, CYP2B6, and CYP2C9, with subsequent phase II conjugation reactions of glucuronidation and sulfation.[1][2][3] Kinetic parameters for 7-ethoxycoumarin O-deethylation have been determined in various in vitro systems, providing a robust baseline for enzymatic studies.
Conversely, specific experimental data on the metabolism of this compound is sparse in publicly available literature. Based on the known metabolism of other coumarin derivatives, it is presumed to undergo a similar O-deethylation to produce 4-hydroxycoumarin. However, the specific CYP isoforms involved and the kinetics of this transformation are not well-documented. This guide will present the established metabolic pathways for 7-ethoxycoumarin and provide a theoretical framework for the metabolism of this compound, alongside detailed experimental protocols that can be adapted for the study of both compounds.
Metabolic Pathways and Key Enzymes
The primary metabolic pathway for ethoxycoumarins is O-deethylation, a phase I reaction predominantly catalyzed by CYP enzymes in the liver. This process involves the removal of the ethyl group, leading to the formation of a hydroxylated metabolite.
7-Ethoxycoumarin: A Multi-CYP Substrate
The metabolism of 7-ethoxycoumarin is a well-characterized process involving several CYP isoforms. The principal reaction is O-deethylation to 7-hydroxycoumarin (umbelliferone), which is then readily conjugated by phase II enzymes to form glucuronide and sulfate derivatives for excretion.[1][4]
The following CYP isoforms are known to contribute to the O-deethylation of 7-ethoxycoumarin:
-
CYP1A1 and CYP1A2: These enzymes are major contributors to the metabolism of 7-ethoxycoumarin.[1]
-
CYP2E1: This isoform is also significantly involved in 7-ethoxycoumarin O-deethylation.[1]
-
CYP2A6, CYP2B6, and CYP2C9: These enzymes play a lesser but still notable role in the metabolism of 7-ethoxycoumarin.
The involvement of multiple enzymes often results in biphasic kinetics in in vitro systems, reflecting the different affinities and capacities of the contributing CYPs.[1][5]
This compound: An Inferred Metabolic Pathway
Direct experimental evidence detailing the specific CYP isoforms responsible for the metabolism of this compound is limited. However, based on the established patterns of coumarin metabolism, it is highly probable that this compound also undergoes O-deethylation to form 4-hydroxycoumarin. The 4-hydroxycoumarin scaffold is a known pharmacophore, notably forming the basis of anticoagulant drugs like warfarin.[6]
Given the structural similarities to 7-ethoxycoumarin, it is plausible that some of the same CYP isoforms, particularly those in the CYP1A and CYP2C families, are involved in its metabolism. However, the position of the ethoxy group can significantly influence substrate recognition and binding affinity within the CYP active site, potentially leading to different enzyme selectivity and metabolic rates compared to 7-ethoxycoumarin.
Quantitative Comparison of Metabolic Kinetics
The following table summarizes the available kinetic parameters for the O-deethylation of 7-ethoxycoumarin in human liver microsomes. No directly comparable data for this compound was found in the surveyed literature.
| Substrate | Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) | Contributing CYP Isoforms |
| 7-Ethoxycoumarin | Human Liver Microsomes | Biphasic kinetics often observed. Low Km values are associated with CYP1A2, while high Km values are linked to CYP2E1.[1] | Variable depending on the specific CYP composition of the microsome preparation. | CYP1A1, CYP1A2, CYP2E1, CYP2A6, CYP2B6, CYP2C9[1][2][3] |
| This compound | Human Liver Microsomes | Data not available | Data not available | Presumed to be metabolized by CYP enzymes, but specific isoforms are not well-documented. |
Experimental Protocols
The following provides a detailed methodology for a typical in vitro experiment to determine the metabolic stability and kinetics of ethoxycoumarin derivatives using liver microsomes.
In Vitro Microsomal Metabolism Assay
1. Objective: To determine the rate of O-deethylation of this compound and 7-ethoxycoumarin by human liver microsomes.
2. Materials:
- Human liver microsomes (pooled)
- This compound and 7-ethoxycoumarin
- 4-Hydroxycoumarin and 7-hydroxycoumarin (for use as analytical standards)
- NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard (e.g., warfarin or another suitable compound)
- HPLC system with a C18 column and a fluorescence or UV detector
3. Procedure:
- Preparation of Incubation Mixtures: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, liver microsomes, and the ethoxycoumarin substrate at various concentrations.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
- Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
- Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes). The incubation time should be within the linear range of metabolite formation.
- Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
- Protein Precipitation: Centrifuge the terminated reaction mixture to pellet the precipitated microsomal proteins.
- Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Detection:
- For 7-hydroxycoumarin: Fluorescence detection (Excitation: ~365 nm, Emission: ~455 nm).
- For 4-hydroxycoumarin: UV detection (wavelength to be optimized, typically around 310 nm).
- Quantification: Create a standard curve using the respective hydroxycoumarin standards to quantify the amount of metabolite formed.
5. Data Analysis:
- Calculate the rate of metabolite formation at each substrate concentration.
- Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizing Metabolic Pathways and Workflows
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Conclusion
7-Ethoxycoumarin stands as a cornerstone for in vitro studies of drug metabolism due to its well-defined metabolic pathways and its utility as a broad-spectrum CYP substrate. The extensive body of research on this compound provides a valuable reference point for understanding the metabolism of other coumarin derivatives.
In stark contrast, the metabolic fate of this compound remains largely unexplored. While its O-deethylation to 4-hydroxycoumarin can be inferred from general metabolic principles, the absence of specific experimental data on the involved enzymes and reaction kinetics represents a significant knowledge gap. This lack of information hinders a direct and comprehensive comparison with its 7-ethoxy counterpart.
For researchers in drug development, the differential metabolism of these regioisomers underscores the critical importance of positional isomers in drug design and safety assessment. The provided experimental protocol offers a robust framework for initiating studies into the metabolism of this compound and other novel coumarin derivatives, which will be essential for a more complete understanding of their pharmacological and toxicological profiles. Further research is imperative to elucidate the metabolic pathways of this compound, thereby enabling a more complete comparative analysis and enhancing its potential utility in metabolic studies.
References
- 1. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of human metabolites of 7-ethoxycoumarin by bacterial cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins and P450s, Studies Reported to-Date [mdpi.com]
- 4. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Ethoxycoumarin O-deethylase kinetics in isolated rat, dog and human hepatocyte suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 4-Hydroxycoumarin and 4-Ethoxycoumarin: From Bioactive Therapeutic to Biochemical Probe
In the landscape of chemical biology and drug discovery, coumarin derivatives stand out for their diverse pharmacological activities. This guide provides a comparative analysis of two such derivatives: 4-Hydroxycoumarin and 4-Ethoxycoumarin. While both share a common coumarin core, their biological activities and applications diverge significantly. 4-Hydroxycoumarin is a well-established pharmacophore with a broad spectrum of therapeutic effects, whereas this compound is primarily utilized as a biochemical tool to investigate drug metabolism. This guide will delve into the distinct bioactivities of each compound, presenting supporting experimental data, detailed protocols, and visual representations of their mechanisms of action.
4-Hydroxycoumarin: A Multifaceted Therapeutic Agent
4-Hydroxycoumarin and its derivatives are renowned for their wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1]
Anticoagulant Activity
The most prominent bioactivity of 4-hydroxycoumarin derivatives is their anticoagulant effect.[1] They function as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase. This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of vitamin K-dependent clotting factors, thereby prolonging blood clotting time.[2]
Quantitative Data for Anticoagulant Activity of 4-Hydroxycoumarin Derivatives
| Compound | Assay | Result | Reference |
| 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H- chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile | Prothrombin Time (PT) in mice | 21.30 s (compared to 14.60 s for warfarin) | [3] |
| Warfarin (a 4-hydroxycoumarin derivative) | Prothrombin Time (PT) in mice | 14.60 s | [3] |
| 4-hydroxycoumarin | Prothrombin Time (PT) in dogs and humans | Prolonged prothrombin time | [4] |
Experimental Protocol: Prothrombin Time (PT) Assay
The prothrombin time assay is a fundamental test to assess the extrinsic pathway of coagulation and is commonly used to monitor oral anticoagulant therapy.[5]
-
Sample Collection: Blood is collected in a tube containing 3.2% buffered sodium citrate, which acts as an anticoagulant by chelating calcium. The ratio of blood to anticoagulant is crucial and should be 9:1.[6]
-
Plasma Preparation: The blood sample is centrifuged to separate the platelet-poor plasma.[7]
-
Assay Procedure:
-
Interpretation: A prolonged PT indicates a deficiency in one or more of the clotting factors of the extrinsic pathway or the presence of an anticoagulant.
Mechanism of Action: Anticoagulant Effect of 4-Hydroxycoumarin
Caption: Anticoagulant mechanism of 4-Hydroxycoumarin.
Anti-inflammatory Activity
4-Hydroxycoumarin has demonstrated significant anti-inflammatory effects in various in vivo models.[8][9] This activity is attributed to its ability to modulate inflammatory mediators.
Quantitative Data for Anti-inflammatory Activity of 4-Hydroxycoumarin
| Compound | Assay | Dose | Result | Reference |
| 4-Hydroxycoumarin | Carrageenan-induced paw edema in rats | 75 mg/kg | 72.0% reduction in edema at 60 min | [8] |
| 4-Hydroxycoumarin | Carrageenan-induced paw edema in rats | 50 mg/kg | 52.8% reduction in edema at 120 min | [8] |
| 4-Hydroxycoumarin | TNBS-induced colitis in rats | 5 and 25 mg/kg | Significant attenuation of colonic damage | [10] |
| 4-Hydroxycoumarin derivative (B8) | LPS-induced IL-6 release in J774A.1 cells | - | IC50 = 4.57 µM | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[12][13][14][15][16]
-
Animal Model: Typically, rats or mice are used.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the hind paw of the animal. This induces a localized inflammatory response characterized by edema.[12]
-
Treatment: The test compound (4-Hydroxycoumarin) is administered, usually intraperitoneally or orally, prior to the carrageenan injection.[16]
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[16]
-
Analysis: The percentage inhibition of edema in the treated group is calculated relative to a control group that receives only the vehicle.
Signaling Pathway: Anti-inflammatory Action of 4-Hydroxycoumarin
Caption: Anti-inflammatory pathway of 4-Hydroxycoumarin.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of 4-hydroxycoumarin derivatives, which are capable of scavenging free radicals.[17][18][19][20][21]
Quantitative Data for Antioxidant Activity of 4-Hydroxycoumarin Derivatives
| Compound | Assay | Result (IC50) | Reference |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH radical scavenging | 0.05 mM | [18] |
| Ascorbic Acid (Standard) | DPPH radical scavenging | 0.06 mM | [18] |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH radical scavenging | 0.58 mM | [18] |
| 4-hydroxycoumarin derivative (SS-14) | Hypochlorous system | Best scavenger at 10⁻⁴ mol/L | [19] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method for evaluating the antioxidant capacity of a compound.[22][23][24][25][26]
-
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[22]
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Anticancer Activity
4-Hydroxycoumarin and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[27][28][29][30][31]
Quantitative Data for Anticancer Activity of 4-Hydroxycoumarin Derivatives
| Compound | Cell Line | Assay | Result (IC50) | Reference | | :--- | :--- | :--- | :--- | | 4-hydroxycoumarin derivative (4g) | Agrobacterium tumefaciens-induced tumors | Potato disc tumor assay | 1.12 ± 0.2 µM |[30] | | Vinblastine (Standard) | Agrobacterium tumefaciens-induced tumors | Potato disc tumor assay | 7.5 ± 0.6 µM |[30] | | 4-hydroxycoumarin derivative (11) | K562 (leukemia) | MTT assay | 42.4 µM |[31] | | 4-hydroxycoumarin derivative (11) | LS180 (colon adenocarcinoma) | MTT assay | 25.2 µM |[31] | | 4-hydroxycoumarin derivative (11) | MCF-7 (breast adenocarcinoma) | MTT assay | 25.1 µM |[31] | | 4-hydroxycoumarin-based palladium(II) complex (C1) | MIA PaCa-2 (pancreatic) | Not specified | 3 µM |[27] | | 4-hydroxycoumarin-based palladium(II) complex (C1) | A375 (melanoma) | Not specified | 5.4 µM |[27] | | 4-hydroxycoumarin-based palladium(II) complex (C1) | HCT116 (colorectal) | Not specified | 7 µM |[27] |
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[32][33][34][35]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[32]
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.
-
After an incubation period, the MTT reagent is added to each well.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[32]
-
The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[33]
-
-
Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
This compound: A Probe for Drug Metabolism
In stark contrast to the extensive therapeutic bioactivity of 4-Hydroxycoumarin, this compound is primarily recognized and utilized as a biochemical tool. Its main application lies in the study of drug metabolism, specifically as a substrate for cytochrome P450 (CYP450) enzymes.
The bioactivity of this compound is, therefore, defined by its metabolic transformation. The most well-characterized metabolic reaction is the O-deethylation of 7-ethoxycoumarin to 7-hydroxycoumarin, a reaction catalyzed by several CYP450 isoforms, including CYP1A1, CYP1A2, and CYP2E1.[36][37] This reaction is a key component of the 7-ethoxycoumarin-O-deethylase (ECOD) assay, a widely used method to determine the activity of these enzymes in various tissues and in response to different xenobiotics.[38]
Biochemical Application: 7-Ethoxycoumarin-O-deethylase (ECOD) Assay
The ECOD assay is a fluorometric method used to measure the activity of certain CYP450 enzymes.
-
Principle: 7-Ethoxycoumarin is a non-fluorescent compound. When it is O-deethylated by CYP450 enzymes, it is converted to the highly fluorescent product, 7-hydroxycoumarin. The rate of formation of 7-hydroxycoumarin is directly proportional to the enzyme activity.[38]
-
Procedure:
-
A reaction mixture containing the enzyme source (e.g., liver microsomes), a cofactor system (NADPH), and 7-ethoxycoumarin is prepared.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the product, 7-hydroxycoumarin, is extracted.
-
The fluorescence of 7-hydroxycoumarin is measured using a spectrofluorometer.[38]
-
-
Significance: The ECOD assay is a valuable tool in pharmacology and toxicology to:
-
Characterize the metabolic activity of different tissues.
-
Screen for potential drug-drug interactions by identifying compounds that inhibit or induce CYP450 enzymes.
-
Study the genetic polymorphisms of CYP450 enzymes.
-
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Conclusion
This comparative analysis highlights the distinct and complementary roles of 4-Hydroxycoumarin and this compound in the biomedical sciences. 4-Hydroxycoumarin stands as a versatile bioactive molecule with well-documented therapeutic potential as an anticoagulant, anti-inflammatory, antioxidant, and anticancer agent. The wealth of quantitative data and established experimental protocols underscores its importance in drug development.
Conversely, this compound serves as a crucial biochemical probe. Its specific metabolism by cytochrome P450 enzymes makes it an invaluable tool for studying drug metabolism and enzyme kinetics. While it does not exhibit the direct therapeutic effects of its hydroxylated counterpart, its "bioactivity" in the context of metabolic transformation is fundamental to advancing our understanding of pharmacokinetics and drug safety.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacogenomics of 4-hydroxycoumarin anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 4. The effects of 4 hydroxycoumarin anticoagulant No. 63 upon the prothrombin time in dogs and human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. diagnolab.com.na [diagnolab.com.na]
- 7. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and bioactivity evaluation of 4-hydroxycoumarin derivatives as potential anti-inflammatory agents against acute lung injury and colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 13. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. researchgate.net [researchgate.net]
- 24. Determination of antioxidant activity by DPPH free radical scavenging assay [bio-protocol.org]
- 25. mdpi.com [mdpi.com]
- 26. marinebiology.pt [marinebiology.pt]
- 27. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 29. mdpi.com [mdpi.com]
- 30. In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 33. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. texaschildrens.org [texaschildrens.org]
- 36. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
- 38. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 7-Ethoxycoumarin as an Enzyme Substrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is paramount for accurate and reproducible experimental results. This guide provides an objective comparison of 7-ethoxycoumarin with alternative fluorogenic substrates, supported by experimental data, to aid in the validation of its specificity for various enzyme assays.
7-Ethoxycoumarin is a widely utilized fluorogenic substrate for monitoring the activity of various cytochrome P450 (CYP) enzymes.[1][2] Its enzymatic O-deethylation results in the formation of the highly fluorescent product 7-hydroxycoumarin, which can be readily quantified. However, a significant drawback of 7-ethoxycoumarin is its lack of specificity, as it is metabolized by multiple CYP isoforms across the CYP1, CYP2, and CYP3 families.[1][3] This guide delves into the specificity of 7-ethoxycoumarin and compares its performance with other commonly used substrates.
Comparative Analysis of Substrate Specificity
The enzymatic O-deethylation of 7-ethoxycoumarin is catalyzed by several human CYP enzymes, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, and CYP2E1.[4] This broad reactivity can complicate the interpretation of results when trying to assess the activity of a specific CYP isoform. In contrast, other substrates have been developed to offer greater selectivity. For instance, coumarin itself is almost exclusively oxidized by human CYP2A6 to the fluorescent 7-hydroxycoumarin, making it a highly selective probe for this enzyme.[5]
The following table summarizes the kinetic parameters of 7-ethoxycoumarin and alternative substrates for various CYP isoforms, providing a quantitative comparison of their specificity.
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| 7-Ethoxycoumarin | CYP1A1 | Low | High | [4] |
| CYP1A2 | Low | Low | [4] | |
| CYP2E1 | High | High | [4] | |
| CYP2B6 | Similar to CYP2E1 | Similar to CYP1A2 | [4] | |
| 7-Ethoxyresorufin | CYP1A1 | 0.4 | - | [6] |
| CYP1A2 | - | 30-40% of CYP1A1 rate | [3] | |
| CYP1B1 | - | 30-40% of CYP1A1 rate | [3] | |
| Coumarin | CYP2A6 | - | - | [5] |
| 7-ethoxy-4-trifluoromethylcoumarin | CYP2B6 | - | - | [7] |
| Chlorzoxazone | CYP2E1 | - | - | [8] |
| Phenacetin | CYP1A2 | - | - | [9] |
Experimental Protocols
General Protocol for 7-Ethoxycoumarin O-Deethylase Assay
This protocol describes a spectrofluorometric method for determining CYP-catalyzed 7-ethoxycoumarin O-deethylation.[1]
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
7-Ethoxycoumarin
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA) or perchloric acid
-
7-Hydroxycoumarin standard
-
Spectrofluorometer
Procedure:
-
Incubation Mixture Preparation: Prepare the incubation mixture containing human liver microsomes or recombinant CYP enzyme, the NADPH regenerating system, and potassium phosphate buffer in a microcentrifuge tube.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 7-ethoxycoumarin to the mixture to initiate the enzymatic reaction. The final substrate concentration may vary depending on the experiment (e.g., 10 µM for low concentration studies, 200 µM for high concentration studies).[4]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an acid, such as TCA or perchloric acid.[1]
-
Product Extraction: Extract the fluorescent product, 7-hydroxycoumarin, using a suitable organic solvent (e.g., chloroform/methanol).
-
Quantification: Measure the fluorescence of the extracted 7-hydroxycoumarin using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 450 nm.[1]
-
Standard Curve: Prepare a standard curve using known concentrations of 7-hydroxycoumarin to quantify the amount of product formed in the enzymatic reaction.
Visualizations
Enzymatic Reaction of 7-Ethoxycoumarin
The following diagram illustrates the O-deethylation of 7-ethoxycoumarin by cytochrome P450 enzymes to produce the fluorescent metabolite 7-hydroxycoumarin.
References
- 1. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P-450 inducibility by ethanol and 7-ethoxycoumarin O-deethylation in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro [mdpi.com]
- 6. Two cytochrome P-450 isoforms catalysing O-de-ethylation of ethoxycoumarin and ethoxyresorufin in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking 4-Ethoxycoumarin Fluorescence Against Other Coumarin Probes
For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe is paramount for assay sensitivity and accuracy. Coumarin derivatives are a versatile class of fluorophores known for their high quantum efficiency and environmental sensitivity.[][2] This guide provides a comprehensive framework for benchmarking the performance of 4-Ethoxycoumarin against other common coumarin probes, supported by detailed experimental protocols and comparative data.
Coumarins are characterized by a benzopyran-2-one ring system, and their fluorescent properties can be finely tuned through structural modifications.[] Typically, these fluorophores absorb light in the 350–450 nm range and emit in the 400–550 nm spectrum, covering the blue-to-green region.[] Substitutions at various positions on the coumarin core, particularly at the 7-position with electron-donating groups, can significantly enhance fluorescence.[3] This guide will focus on the key photophysical parameters that define a probe's performance: Molar Absorptivity (ε), Maximum Excitation (λex) and Emission (λem) wavelengths, Stokes Shift, and Fluorescence Quantum Yield (Φ).
Comparative Analysis of Coumarin Probes
| Probe Name | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| 7-Hydroxycoumarin (Umbelliferone) | ~10,000 | 325 | 455 | 130 | 0.5 - 0.9 (pH dependent) | Ethanol/Water |
| 7-Amino-4-methylcoumarin | ~17,000 | 350 | 450 | 100 | 0.63 | Ethanol |
| 7-Methoxycoumarin | ~11,000 | 323 | 395 | 72 | 0.033 | Methanol |
| 7-Methoxycoumarin-4-acetic acid | 11,820 | 324 | 390 | 66 | 0.18 | Methanol |
| 7-Diethylamino-4-methylcoumarin | ~25,000 | 373 | 434 | 61 | 0.52 | Ethanol |
Note: TBD (To Be Determined). Values for common coumarins are approximate and can vary based on solvent and pH.
Experimental Protocols
Accurate benchmarking requires standardized experimental procedures. The following protocols describe how to determine the molar absorptivity and relative fluorescence quantum yield.
Protocol 1: Determination of Molar Absorptivity (ε)
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.[5]
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound and dissolve it in a precise volume of a suitable spectroscopic-grade solvent (e.g., ethanol or DMSO) to create a concentrated stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover an absorbance range of 0.1 to 1.0 at the maximum absorption wavelength (λmax).
-
Absorbance Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the most concentrated solution to identify the λmax.
-
Measure the absorbance of all prepared dilutions at the determined λmax. Use the pure solvent as a blank reference.
-
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line is the molar absorptivity (ε), assuming a path length of 1 cm.[5]
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[6] The most reliable method for its determination is the comparative method, which benchmarks the sample against a standard with a known quantum yield.[6][7]
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or 7-amino-4-methylcoumarin could be suitable standards.
-
Solution Preparation:
-
Prepare a series of five dilutions for both the this compound sample and the chosen standard in the same solvent.
-
The concentrations should be adjusted so that the absorbance of each solution at the excitation wavelength is below 0.1 to prevent inner filter effects.[6]
-
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance of each of the ten solutions at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.
-
Determine the slope of the linear fit for both plots (m_sample and m_std).
-
Calculate the quantum yield of the sample using the following equation[6][8]: Φ_sample = Φ_std × (m_sample / m_std) × (η_sample² / η_std²) Where Φ is the quantum yield, m is the gradient of the plot, and η is the refractive index of the solvent (if the solvents are the same, this term cancels out).[6]
-
Visualizations
Experimental Workflow
The following diagram illustrates the standardized workflow for characterizing the key photophysical properties of a fluorescent probe like this compound.
Caption: Workflow for fluorescence benchmarking.
Application Example: Enzymatic Assay
Coumarin-based probes are frequently used as substrates for various enzymes, such as cytochrome P450 (CYP) enzymes in drug metabolism studies.[3] The diagram below illustrates a common "turn-on" fluorescence mechanism where enzymatic activity on a coumarin derivative results in a highly fluorescent product.
Caption: Generalized pathway for an enzyme-activated coumarin probe.
References
- 2. mdpi.com [mdpi.com]
- 3. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 8. agilent.com [agilent.com]
Unlocking the Potential of 4-Substituted Coumarins: A Comparative Docking Analysis
A comprehensive review of in silico studies reveals the promise of 4-substituted coumarin derivatives as potent inhibitors for a range of therapeutic targets. This guide synthesizes findings from multiple comparative docking studies, offering researchers and drug development professionals a clear overview of their potential, supported by quantitative data and detailed experimental protocols.
Coumarin and its derivatives, a class of compounds found widely in nature, have long been recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial activities.[1][2] The substitution at the C-4 position of the coumarin scaffold has been a particular focus of research, leading to the development of derivatives with enhanced biological activity.[1][3] Molecular docking studies have been instrumental in elucidating the binding interactions of these compounds with their protein targets, providing a rational basis for the design of more potent and selective inhibitors.
This guide consolidates the results of several key docking studies on 4-substituted coumarin derivatives, presenting a comparative analysis of their binding affinities and interaction patterns with various biological targets.
Comparative Docking Performance of 4-Substituted Coumarin Derivatives
The following tables summarize the quantitative data from various docking studies, showcasing the binding energies and inhibitory concentrations of 4-substituted coumarin derivatives against different protein targets.
Table 1: Docking Scores and Biological Activity of 4-Substituted Coumarin Derivatives Against Cancer-Related Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | G-Score (kcal/mol) | IC50 (µM) | Reference |
| C-4 substituted coumarin analogues (1-10) | Estrogen Receptor α (ERα) | -6.87 to -8.43 | [4] | ||
| Tamoxifen (Standard) | Estrogen Receptor α (ERα) | -5.28 | [4] | ||
| Compound 5e (4-substituted coumarin-triazole-benzoyl hybrid) | Carbonic Anhydrase IX (CA IX) | 0.03 | [5][6] | ||
| 4-hydroxycoumarin | Carbonic Anhydrase IX (CA IX) | > 100 | [5][6] | ||
| Doxorubicin (Standard) | 0.60 | [5][6] | |||
| Coumarin-based 1,3-oxazine derivatives | N-acetyltransferase 2 (NAT-2) | > -8 | |||
| Flurouracil (Reference) | N-acetyltransferase 2 (NAT-2) | -6.717 | |||
| Coumarin-based 1,3-oxazine derivative (Compound 5) | N-acetyltransferase 2 (NAT-2) | -8.611 |
Table 2: Docking Scores and Inhibitory Activity of 4-Substituted Coumarin Derivatives Against Neurological and Other Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | IC50 (µmol/L) | Ki (nM) | Reference |
| 6-methyl-4-(4-phenylpiperazin-1-yl)2H-chromen-2-one (C9) | Acetylcholinesterase (AChE) | 4.5 | [7] | ||
| 6-methyl-4-(4-(4-methyl-benzoyl)piperazin-1-yl)2H-chromen-2-one (C10) | Acetylcholinesterase (AChE) | 5.3 | [7] | ||
| Coumarin-3-carboxamides bearing N-benzylpiperidine moiety (C14a) | Acetylcholinesterase (AChE) | 0.3 | [7] | ||
| Donepezil (Standard) | Acetylcholinesterase (AChE) | [7] | |||
| Coumarin-4-acetyl amino acid (Compound 6b) | Dihydroorotate Dehydrogenase (DHODH) | Remarkable Inhibition | [1] | ||
| Brequinar (Standard) | Dihydroorotate Dehydrogenase (DHODH) | [1] | |||
| Sulfonamide compound 2a | Carbonic Anhydrase IX (hCA IX) | 11.7 | [8] | ||
| Coumarin derivative 2b | Carbonic Anhydrase IX (hCA IX) | 12.7 | [8] |
Experimental Protocols for Docking Studies
The methodologies employed in the cited studies vary, utilizing different software and specific protocols to predict the binding modes of 4-substituted coumarin derivatives. A general workflow and specific examples are provided below.
General In Silico Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Specific Docking Protocols
-
Schrödinger Suite (Glide): This software was used for docking C-4 substituted coumarin analogues against ERα.[4] The protocol involved preparing the protein by removing water molecules and adding hydrogens, followed by grid generation around the active site. Ligands were prepared using LigPrep to generate low-energy 3D conformations. The docking was then performed using the Glide module in standard precision (SP) or extra precision (XP) mode.[4][9]
-
AutoDock: In studies involving carbonic anhydrase IX and cyclooxygenase-2 (COX-2), AutoDock software was utilized.[8][10][11] The protein structure was obtained from the Protein Data Bank (PDB), and water molecules and co-crystallized ligands were removed.[10] Gasteiger charges were added to the ligand atoms, and non-polar hydrogens were merged. The Lamarckian genetic algorithm was commonly employed for the docking calculations.[8]
-
GOLD Suite: For investigating MAO-B inhibitors, the GOLD software was used.[12] A key aspect of this protocol was the validation through re-docking of co-crystallized ligands to ensure the software could accurately reproduce the experimental binding mode, with an RMSD of less than 2 Å being the criterion for success.[12] The ChemPLP scoring function was identified as the most suitable for these studies.[12]
-
Surflex-Dock: The docking of coumarin-4-acetyl amino acids with DHODH was performed using the Surflex–Dock module.[1] The protein structure was obtained from the PDB (ID: 4IGH).[1]
Signaling Pathways and Biological Targets
The therapeutic potential of 4-substituted coumarins stems from their ability to interact with key proteins in various signaling pathways.
Carbonic Anhydrase IX (CA IX) Inhibition Pathway in Cancer
Carbonic Anhydrase IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5][6] 4-substituted coumarins have been shown to be potent inhibitors of CA IX.[5][6]
Caption: Inhibition of CA IX by 4-substituted coumarins disrupts pH regulation in cancer cells.
Estrogen Receptor α (ERα) Signaling in Breast Cancer
ERα is a key driver in the majority of breast cancers. Ligand binding to ERα leads to its activation and subsequent transcription of genes that promote cell proliferation. C-4 substituted coumarins have been investigated as potential ERα antagonists.[4]
Caption: Interaction of 4-substituted coumarins with ERα in breast cancer signaling.
Conclusion
The comparative analysis of docking studies strongly suggests that 4-substituted coumarin derivatives are a versatile scaffold for the development of potent and selective inhibitors against a variety of therapeutic targets. The quantitative data presented, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery and design. Further in vitro and in vivo studies are warranted to validate the promising in silico findings and to translate these discoveries into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. abap.co.in [abap.co.in]
- 11. Synthesis, pharmacological evaluation and docking studies of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. distantreader.org [distantreader.org]
Side-by-side comparison of synthetic routes for 4-alkoxycoumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the primary synthetic routes for obtaining 4-alkoxycoumarins, compounds of significant interest in medicinal chemistry and materials science. The focus is on practical, high-yield methods, with detailed experimental protocols and supporting data to aid in methodological selection.
Introduction
4-Alkoxycoumarins are a class of coumarin derivatives characterized by an alkoxy group at the C4 position. This structural feature often imparts significant biological activity, including anticoagulant, antimicrobial, and anticancer properties. The synthesis of these molecules is, therefore, a key area of research. While classical coumarin syntheses such as the Pechmann, Perkin, and Knoevenagel reactions are fundamental for constructing the core coumarin scaffold, the most direct and versatile methods for preparing 4-alkoxycoumarins involve the O-alkylation of a readily available precursor, 4-hydroxycoumarin. This guide will compare two prominent O-alkylation methods: the Williamson Ether Synthesis and Phase-Transfer Catalysis.
Core Synthetic Strategies: A Visual Overview
The synthesis of 4-alkoxycoumarins typically follows a two-step logic: first, the synthesis of the 4-hydroxycoumarin core, followed by its O-alkylation. The Pechmann condensation is a widely used method for obtaining 4-hydroxycoumarin.
Caption: General synthetic logic for 4-alkoxycoumarins.
Comparative Analysis of O-Alkylation Routes
The Williamson ether synthesis and phase-transfer catalysis (PTC) are the most prevalent methods for the O-alkylation of 4-hydroxycoumarin. Below is a summary of their key characteristics.
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) |
| General Principle | Reaction of an alkoxide with a primary alkyl halide. | A phase-transfer agent facilitates the reaction between reactants in immiscible phases. |
| Typical Reagents | 4-Hydroxycoumarin, alkyl halide, a strong base (e.g., NaH, K₂CO₃), aprotic polar solvent (e.g., DMF, acetone). | 4-Hydroxycoumarin, alkyl halide, aqueous base (e.g., NaOH), organic solvent, phase-transfer catalyst (e.g., TBAB). |
| Reaction Conditions | Anhydrous conditions, often requires heating. | Biphasic system (liquid-liquid or solid-liquid), often at room temperature or with gentle heating. |
| Yields | Generally good to excellent, but can be sensitive to steric hindrance and substrate purity. | Often high to excellent, can be more robust and less sensitive to impurities. |
| Advantages | Well-established, versatile for a wide range of alkyl halides. | Milder reaction conditions, avoids the need for strong, anhydrous bases, often faster reaction times. |
| Disadvantages | Requires stoichiometric amounts of a strong base and strictly anhydrous conditions. | The catalyst can sometimes be difficult to remove from the product. |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and purification of 4-alkoxycoumarins.
Caption: General experimental workflow for synthesis.
Protocol 1: Williamson Ether Synthesis of 4-Methoxycoumarin
This protocol details the synthesis of 4-methoxycoumarin from 4-hydroxycoumarin using methyl iodide.
Materials:
-
4-Hydroxycoumarin (1.62 g, 10 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Methyl Iodide (CH₃I) (0.75 mL, 12 mmol)
-
Anhydrous Acetone (50 mL)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred suspension of 4-hydroxycoumarin in anhydrous acetone, add anhydrous potassium carbonate.
-
Add methyl iodide dropwise to the reaction mixture.
-
Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and wash the residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to obtain 4-methoxycoumarin.
Expected Yield: ~85-95%
Protocol 2: Phase-Transfer Catalysis for the Synthesis of 4-Butoxycoumarin
This protocol describes the synthesis of 4-butoxycoumarin using 1-bromobutane under phase-transfer conditions.
Materials:
-
4-Hydroxycoumarin (1.62 g, 10 mmol)
-
1-Bromobutane (1.64 g, 12 mmol)
-
Sodium Hydroxide (NaOH) (0.8 g, 20 mmol) in 20 mL of water
-
Tetrabutylammonium Bromide (TBAB) (0.32 g, 1 mmol)
-
Dichloromethane (CH₂Cl₂) (50 mL)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxycoumarin and tetrabutylammonium bromide in dichloromethane.
-
Add the aqueous solution of sodium hydroxide to the flask.
-
Add 1-bromobutane to the biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature for 6-8 hours, monitoring by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure 4-butoxycoumarin.
Expected Yield: ~90-98%
Conclusion
The synthesis of 4-alkoxycoumarins is most efficiently achieved through the O-alkylation of 4-hydroxycoumarin. Both the Williamson ether synthesis and phase-transfer catalysis offer high yields and are reliable methods. The choice between the two often depends on the available laboratory resources and the scale of the synthesis. Phase-transfer catalysis presents a more "green" and often more convenient approach due to its milder conditions and avoidance of anhydrous solvents and strong bases. For industrial applications, the efficiency and milder conditions of PTC might be preferable. For laboratory-scale synthesis, the Williamson ether synthesis remains a robust and widely practiced technique. The provided protocols offer a starting point for the synthesis of a variety of 4-alkoxycoumarin derivatives.
Safety Operating Guide
Proper Disposal of 4-Ethoxycoumarin: A Step-by-Step Guide
The proper disposal of 4-Ethoxycoumarin is crucial for laboratory safety and environmental protection. As a substance that is harmful if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects, it requires careful handling and disposal in accordance with hazardous waste regulations.[1] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Key Data and Hazard Information
A clear understanding of the hazards associated with this compound is the first step in ensuring its safe disposal. The following table summarizes key quantitative and qualitative data.
| Property | Value | Reference |
| CAS Number | 35817-27-7 | [1] |
| Molecular Formula | C₁₁H₁₀O₃ | N/A |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects. | [1] |
| Signal Word | Warning | [1] |
| GHS Hazard Pictograms | GHS07 (Exclamation Mark) | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the standard operating procedure for the disposal of this compound waste from the point of generation to final removal by Environmental Health and Safety (EHS) personnel.
References
Personal protective equipment for handling 4-Ethoxycoumarin
For immediate use by researchers, scientists, and drug development professionals, this guide provides critical safety protocols and logistical plans for handling 4-Ethoxycoumarin (CAS No. 35817-27-7).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] It is also harmful to aquatic life with long-lasting effects.[1] Due to conflicting safety data, a cautious approach to personal protection is mandatory. The following PPE is required to minimize exposure and ensure user safety.
Data Presentation: Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 (or equivalent) dust respirator | To prevent inhalation of dust particles.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile) | To prevent skin contact and potential sensitization.[2] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect eyes from dust and splashes.[2][3] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To prevent accidental skin contact.[2] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in experimental settings.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for handling this compound.
Experimental Protocol: Detailed Handling Steps
-
Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably a chemical fume hood.
-
Assemble all required PPE as specified in the table above.
-
Ensure a chemical spill kit is readily accessible.
-
-
Handling:
-
Put on all required PPE before handling the compound.
-
When weighing the solid material, perform the task in a ventilated enclosure (e.g., fume hood) to minimize dust inhalation.
-
Handle the compound carefully to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.[2]
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. A 70% ethanol solution can be effective for cleaning surfaces.
-
Segregate all waste materials as outlined in the Disposal Plan below.
-
Remove PPE in the designated area, avoiding contamination of skin and clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan: Waste Management and Decontamination
Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.
Operational Plan: Waste Disposal for this compound
-
Solid Waste:
-
Collect all unused or contaminated solid this compound in a clearly labeled, sealed container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
Label the container as "Hazardous Waste: this compound."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container.
-
Do not mix with other solvent waste streams unless compatible.
-
Label the container with the full chemical name and approximate concentration.
-
-
Empty Containers:
-
Rinse empty containers three times with a suitable solvent (e.g., ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
Once triple-rinsed, the container can be disposed of as regular laboratory glassware.
-
-
Disposal Method:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not pour this compound waste down the drain, as it is harmful to aquatic life.[1]
-
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills or exposures is crucial.
Logical Relationship: Spill Response Workflow
Caption: Emergency response workflow for a this compound spill.
Experimental Protocol: First Aid Measures
-
If Swallowed: Rinse mouth with water. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation or a rash occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
